Hippuric acid-13C6
Description
Properties
IUPAC Name |
2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-QJBUZINDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Hippuric acid-13C6 for Researchers and Drug Development Professionals
Introduction
Hippuric acid-13C6 is the isotopically labeled form of hippuric acid (N-benzoylglycine), where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in various scientific disciplines, particularly in metabolomics, drug metabolism studies, and clinical diagnostics. Its primary application is as an internal standard for the accurate quantification of endogenous hippuric acid in biological matrices using mass spectrometry-based techniques.[1] Hippuric acid itself is a normal metabolite found in urine, formed from the conjugation of benzoic acid and glycine.[2]
This guide provides a comprehensive overview of this compound, its chemical properties, a detailed experimental protocol for its use in quantitative analysis, and its chemical structure.
Core Properties and Chemical Structure
This compound is a white to off-white solid with a molecular formula of C3 13C6H9NO3.[3] Its molecular weight is approximately 185.13 g/mol .[3][4] The isotopic enrichment of the 13C atoms is typically high, often ≥99%, ensuring minimal interference from the unlabeled analogue.[5][6]
Chemical Structure of this compound
Caption: 2D structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C3 13C6H9NO3 | [3] |
| Molecular Weight | 185.13 g/mol | [3][4] |
| Exact Mass | 185.07837216 Da | [4] |
| CAS Number | 1163160-18-6 | [3][4] |
| Appearance | White to Off-White Solid | |
| Isotopic Purity | ≥99.0% | [5][6] |
| Chemical Purity (HPLC) | ≥95.0% | [5] |
Experimental Protocol: Quantification of Hippuric Acid in Urine using LC-MS/MS
This protocol details the use of this compound as a surrogate standard for the quantitative analysis of endogenous hippuric acid in urine samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
Materials and Reagents
-
This compound (Internal Standard)
-
Hippuric acid (for calibration standards)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Urine samples
-
Polypropylene tubes
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol.
-
Hippuric acid Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of hippuric acid in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the hippuric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should encompass the expected levels of hippuric acid in the urine samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) with the same solvent as the calibration standards.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a polypropylene tube, add a specific volume of urine (e.g., 100 µL).
-
Add a fixed volume of the Internal Standard Working Solution (e.g., 10 µL of 1 µg/mL this compound) to each urine sample, calibration standard, and quality control sample.
-
Precipitate proteins by adding a larger volume of a solvent like acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hippuric acid from other matrix components. For example, start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric acid: Precursor ion (m/z) 178.1 → Product ion (m/z) 77.0
-
This compound: Precursor ion (m/z) 184.1 → Product ion (m/z) 83.0
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.
-
Data Analysis
-
Integrate the peak areas for both hippuric acid and this compound in each chromatogram.
-
Calculate the peak area ratio of hippuric acid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the hippuric acid calibration standards.
-
Determine the concentration of hippuric acid in the urine samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Workflow for quantifying hippuric acid in urine.
Mass Spectrometry Fragmentation
In negative ion mode ESI-MS/MS, this compound undergoes fragmentation primarily through the cleavage of the amide bond. The precursor ion ([M-H]⁻) at m/z 184.1 loses the glycine portion, resulting in the formation of the benzoyl-13C6 fragment ion at m/z 83.0. This characteristic fragmentation provides high selectivity for the MRM-based quantification. A similar fragmentation pattern is observed for the unlabeled hippuric acid, with the precursor ion at m/z 178.1 fragmenting to the benzoyl ion at m/z 77.0.
Signaling Pathway (Illustrative)
While this compound itself is not directly involved in signaling pathways, its unlabeled counterpart, hippuric acid, has been shown to be a uremic toxin that can influence cellular processes. The following diagram illustrates a simplified, hypothetical relationship where the quantification of hippuric acid (using this compound) can provide insights into metabolic dysregulation.
Caption: Quantifying hippuric acid to study metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hippuric acid - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]
- 4. This compound | C9H9NO3 | CID 155891745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hippuric acid-(phenyl-13C6) analytical standard | 1163160-18-6 [sigmaaldrich.com]
- 6. GLYCINE, N-BENZOYL (HIPPURIC ACID) | Eurisotop [eurisotop.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Hippuric Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Hippuric acid-¹³C₆ (Benzoylglycine-¹³C₆), an isotopically labeled metabolite of benzoic acid. This document details the prevalent synthetic methodology, purification protocols, and analytical techniques for quality assessment, designed to support researchers in metabolic studies, clinical testing, and drug development.
Synthesis of Hippuric Acid-¹³C₆
The most common and efficient method for synthesizing Hippuric acid-¹³C₆ is the Schotten-Baumann reaction. This reaction involves the acylation of glycine with benzoyl chloride-¹³C₆ in an aqueous alkaline solution. The ¹³C₆-labeled benzene ring in the benzoyl chloride serves as the isotopic tracer in the final product.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of glycine on the carbonyl carbon of benzoyl chloride-¹³C₆. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of unlabeled hippuric acid and is suitable for the preparation of its ¹³C₆-labeled analog.[1][2]
Materials:
-
Glycine
-
Benzoyl chloride-¹³C₆ (isotopic purity ≥ 99%)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
In a conical flask, dissolve glycine in a 10% NaOH solution. The molar ratio of NaOH to glycine should be approximately 2:1.
-
In a well-ventilated fume hood, add benzoyl chloride-¹³C₆ to the glycine solution in portions while vigorously shaking the flask. The molar ratio of glycine to benzoyl chloride-¹³C₆ should be approximately 1:1.1.
-
Continue shaking until the smell of benzoyl chloride has disappeared, indicating the completion of the reaction. The flask may become warm.
-
Transfer the reaction mixture to a beaker containing crushed ice.
-
Slowly add concentrated HCl with stirring until the solution is acidic to litmus paper.
-
A white crystalline precipitate of Hippuric acid-¹³C₆ will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold deionized water to remove any remaining salts.
-
Dry the crude product in an oven at a temperature below the melting point (e.g., 80-100°C).
Purification of Hippuric Acid-¹³C₆
The crude Hippuric acid-¹³C₆ can be purified by recrystallization to remove unreacted starting materials and byproducts, primarily benzoic acid-¹³C₆.
Purification Workflow
References
An In-depth Technical Guide to Hippuric acid-13C6 as a Stable Isotope-Labeled Standard
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount for robust and reproducible results. In the realm of metabolomics and clinical diagnostics, stable isotope-labeled internal standards are indispensable tools for achieving analytical accuracy, particularly in mass spectrometry-based methods. This guide provides a comprehensive overview of Hippuric acid-13C6, a crucial standard for the quantification of endogenous hippuric acid.
Hippuric acid, a glycine conjugate of benzoic acid, is a significant metabolite found in urine, with its levels influenced by diet, gut microbiota, and exposure to certain aromatic compounds.[1][2] Consequently, its accurate measurement is vital in various research areas, including toxicology, disease biomarker discovery, and pharmacokinetic studies.[2][3] this compound serves as an ideal internal standard for these applications due to its chemical identity with the endogenous analyte, differing only in its isotopic composition.[4][5][6] This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects as the unlabeled hippuric acid, thereby enabling precise quantification through isotope dilution mass spectrometry.[7]
Physicochemical Properties and Specifications
This compound is synthesized with six carbon-13 isotopes in the benzene ring of the benzoyl group.[8] This labeling provides a distinct mass shift of +6 Da compared to the natural isotope, allowing for clear differentiation in mass spectrometric analysis. Key specifications for commercially available this compound are summarized in the table below.
| Property | Value | Reference |
| Synonyms | N-(Benzoyl-1,2,3,4,5,6-13C6)-glycine, Benzoylglycine-13C6 | [8][9] |
| CAS Number | 1163160-18-6 | [8] |
| Molecular Formula | ¹³C₆C₃H₉NO₃ | [8] |
| Molecular Weight | ~185.08 g/mol | [8] |
| Isotopic Purity | Typically ≥99% | [4][5][6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Methanol | [9] |
Synthesis of this compound
The synthesis of this compound generally follows the well-established Schotten-Baumann reaction, a method used for the synthesis of amides from amines and acid chlorides.[1] In this case, the synthesis involves the acylation of glycine with 13C6-labeled benzoyl chloride.
The logical workflow for the synthesis is depicted below:
The process typically involves dissolving glycine in an aqueous basic solution, followed by the addition of 13C6-benzoyl chloride.[10][11] The mixture is vigorously stirred until the reaction is complete. Subsequent acidification precipitates the crude this compound, which is then purified by recrystallization.[10][12]
Application in Quantitative Mass Spectrometry
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of endogenous hippuric acid in biological matrices such as urine and plasma.[3][13][14]
General Experimental Workflow
The general workflow for using this compound as an internal standard in a typical quantitative metabolomics experiment is outlined below.
Detailed Experimental Protocol: LC-MS/MS Quantification in Urine
The following protocol is a representative example for the quantification of hippuric acid in urine using this compound as a surrogate standard.[13][14]
1. Preparation of Standards and Quality Controls (QCs):
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., methanol).
-
Calibration standards are prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., water or a synthetic urine matrix).
-
QC samples are prepared at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
Urine samples are thawed and centrifuged to remove particulates.
-
A small aliquot of the urine supernatant is diluted with the internal standard solution (containing a known concentration of this compound and another internal standard like L-Phenylalanine-ring-D5 for monitoring injection consistency).[13][14]
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Negative ionization mode is often preferred for hippuric acid.[13]
MRM Transitions for Hippuric Acid and its Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Hippuric Acid | 178.0 | 77.0 | Negative | [13] |
| This compound | 184.0 | 83.0 | Negative | Derived |
4. Data Analysis and Quantification:
-
The peak areas of the analyte (hippuric acid) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.
-
The concentration of hippuric acid in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.[14]
Method Validation Parameters
A robust analytical method using this compound should be validated according to established guidelines. Key validation parameters from a published study are summarized below.[13][14]
| Parameter | Typical Range/Value |
| Calibration Range | 0.25 - 250 µg/mL |
| Regression Model | Weighted (1/x) quadratic |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Stability | Assessed for freeze-thaw cycles and room temperature storage |
Signaling Pathway and Metabolic Context
Hippuric acid is formed in the liver and kidneys through the conjugation of benzoic acid with glycine.[1] Benzoic acid itself can be derived from dietary polyphenols through the action of gut microbiota.[9] The accurate measurement of hippuric acid using its stable isotope-labeled standard can therefore provide insights into metabolic pathways related to gut microbiome function, diet, and xenobiotic metabolism.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. otsuka.co.jp [otsuka.co.jp]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. globalconference.info [globalconference.info]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Hippuric Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Hippuric acid-13C6, a stable isotope-labeled derivative of hippuric acid. This document details its chemical properties, synthesis, and applications in research, with a focus on its use as an internal standard for quantitative analysis and as a metabolic tracer. Detailed experimental protocols for its use in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, along with relevant quantitative data and visualizations of key biological pathways. The CAS number for this compound is 1163160-18-6.[1]
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1163160-18-6 | [1] |
| Molecular Formula | ¹³C₆C₃H₉NO₃ | N/A |
| Molecular Weight | 185.13 g/mol | N/A |
| Synonyms | N-(Benzoyl-1,2,3,4,5,6-13C6)glycine, Benzoylglycine-13C6 | N/A |
| Isotopic Purity | 99 atom % ¹³C | |
| Appearance | Solid | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with a ¹³C-labeled benzoyl chloride.[2] A commercially available precursor, Benzoyl chloride-(phenyl-13C6), can be utilized for this purpose.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard methods for the synthesis of hippuric acid.
Materials:
-
Glycine
-
Benzoyl chloride-(phenyl-13C6) (99 atom % ¹³C)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Dissolution of Glycine: Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a flask.
-
Acylation: Cool the flask in an ice bath. Add Benzoyl chloride-(phenyl-13C6) dropwise to the glycine solution while stirring vigorously. The temperature should be maintained below 5°C.
-
Reaction Completion: Continue stirring for 1-2 hours at room temperature after the addition is complete.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from hot water to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Applications in Research
This compound serves as a valuable tool in various research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic studies.
Quantification of Hippuric Acid using LC-MS/MS with this compound as an Internal Standard
Hippuric acid is an important metabolite reflecting gut microbiome activity and renal function. Due to its endogenous presence, a stable isotope-labeled internal standard like this compound is essential for accurate quantification in biological matrices such as urine.[3][4]
The following protocol outlines a method for the simultaneous determination of hippuric and benzoic acids in monkey urine.[4]
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Prepare a working internal standard solution of this compound in a suitable solvent (e.g., methanol/water).
-
Add a small volume of the internal standard solution to each urine sample.
-
Dilute the samples with deionized water prior to injection.
LC-MS/MS Instrumentation and Conditions:
| Parameter | Specification |
| Liquid Chromatograph | Agilent 1100 series or equivalent |
| Mass Spectrometer | Sciex API 4000 triple quadrupole or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode |
| Chromatographic Column | Thermo Hypersil Gold C18 (50 mm × 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Optimized for separation of hippuric acid and benzoic acid |
| Injection Volume | 10 µL |
Mass Spectrometry Parameters:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Hippuric Acid | 178.1 | 134.1 |
| This compound | 184.1 | 140.1 |
| Benzoic Acid | 121.0 | 77.0 |
Quantitative Data:
The method was validated for the determination of hippuric acid in the range of 0.25–250 µg/mL in monkey urine.[4]
| Parameter | Hippuric Acid | Benzoic Acid |
| Linear Range | 0.25 - 250 µg/mL | 0.1 - 100 µg/mL |
| Regression | Weighted (1/x) quadratic | Weighted (1/x) quadratic |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
Metabolic Tracer Studies using NMR Spectroscopy
¹³C-labeled compounds, including precursors to this compound, are utilized as tracers to study metabolic pathways in vivo.[5] ¹³C NMR spectroscopy allows for the non-invasive tracking of the labeled carbon atoms as they are incorporated into various metabolites. This approach is particularly useful for assessing liver function by monitoring the conversion of ¹³C-labeled benzoic acid to ¹³C-labeled hippuric acid.[5]
The following workflow describes a general procedure for a tracer study investigating the metabolism of a ¹³C-labeled precursor to hippuric acid.
Signaling Pathways of Interest
Hippuric acid has been implicated in modulating key cellular signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathways. While studies specifically using this compound to probe these pathways are emerging, understanding these pathways is crucial for researchers in this field.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[6][7]
NRF2 Signaling Pathway
The NRF2 pathway is a primary cellular defense mechanism against oxidative stress.[8]
References
- 1. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]
- 2. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippuric acid test using 13C-labelling and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Genesis of Hippuric Acid: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hippuric acid, a glycine conjugate of benzoic acid, is a significant metabolite in human physiology, reflecting dietary intake, gut microbial activity, and hepatic function. Its concentration in biological fluids is a valuable biomarker in clinical diagnostics, toxicological screening, and nutritional studies. This technical guide provides an in-depth exploration of the metabolic origins of hippuric acid in humans, detailing its biosynthetic pathways, the influence of the gut microbiome, and quantitative data on its physiological concentrations. Furthermore, this document outlines key experimental protocols for the accurate quantification of hippuric acid and presents visual representations of its metabolic journey.
Introduction
Hippuric acid (N-benzoylglycine) is a carboxylic acid first discovered in the urine of horses, hence its name derived from the Greek words hippos (horse) and ouron (urine)[1]. In humans, it is a normal constituent of urine and its levels can fluctuate based on various factors, most notably diet[2][3][4]. The formation of hippuric acid is a detoxification process, converting lipophilic benzoic acid into a more water-soluble compound that can be readily excreted by the kidneys[5]. This guide delves into the intricate metabolic pathways that lead to the synthesis of hippuric acid, with a particular focus on the interplay between host metabolism and the gut microbiota.
Metabolic Pathways of Hippuric Acid Biosynthesis
The primary pathway for hippuric acid synthesis in humans involves the conjugation of benzoic acid with the amino acid glycine. This process predominantly occurs in the mitochondria of the liver and, to a lesser extent, the kidneys[2][6]. The biosynthesis can be broken down into a two-step enzymatic reaction.
Enzymatic Synthesis
The synthesis of hippuric acid is a two-step enzymatic process that takes place within the mitochondrial matrix[7].
-
Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is catalyzed by benzoyl-CoA synthetase (benzoate-CoA ligase) and requires ATP for energy[8][9][10].
-
Glycine Conjugation: The newly formed benzoyl-CoA then reacts with glycine to form hippuric acid (benzoyl glycine) and releases CoA. This step is catalyzed by the enzyme glycine N-acyltransferase[8][11].
This enzymatic cascade is an essential detoxification pathway, not only for endogenous and dietary benzoic acid but also for xenobiotic carboxylic acids[9].
Precursors of Benzoic Acid
The availability of benzoic acid is the rate-limiting step for hippuric acid synthesis. Benzoic acid in the human body is derived from several sources:
-
Dietary Polyphenols: A major source of benzoic acid is the microbial metabolism of polyphenols found in fruits, vegetables, tea, and wine[2][3][12][13][14]. The gut microbiota plays a crucial role in breaking down complex polyphenols, such as flavonoids and phenolic acids, into simpler aromatic compounds, including benzoic acid[15][16][17]. These are then absorbed into the bloodstream and transported to the liver for conjugation.
-
Dietary Benzoates: Benzoic acid and its salts (e.g., sodium benzoate) are commonly used as food preservatives and are directly absorbed from the gastrointestinal tract[13][15].
-
Metabolism of Phenylalanine: The essential amino acid phenylalanine can be metabolized to benzoic acid through various pathways[2][15].
-
Toluene Exposure: Exposure to the industrial solvent toluene can lead to its metabolism to benzoic acid, which is then converted to hippuric acid. This makes urinary hippuric acid a biomarker for toluene exposure[2][18].
The Role of Gut Microbiota
The gut microbiome is a key player in the production of hippuric acid precursors[19][20]. The composition and metabolic activity of the gut microbiota can significantly influence the amount of benzoic acid produced from dietary polyphenols, and consequently, the levels of hippuric acid excreted in the urine[14][21]. Inter-individual variations in gut microbial populations can, therefore, lead to different hippuric acid profiles even with similar dietary intakes[22]. Studies have shown that germ-free animals excrete significantly lower levels of hippuric acid compared to those with a conventional gut microbiota, highlighting the essential role of these microorganisms[14].
Quantitative Data
The concentration of hippuric acid in biological fluids is a valuable indicator of dietary polyphenol intake, gut microbial activity, and exposure to certain xenobiotics. The following tables summarize the quantitative data for hippuric acid levels in human urine and plasma.
Table 1: Reference Values for Urinary Hippuric Acid in Healthy Adults
| Population/Study | N | Mean ± SD (g/g creatinine) | Median (g/g creatinine) | 95th Percentile (g/g creatinine) | Upper Reference Value (Mean + 2SD) (g/g creatinine) |
| Siqueira & Paiva (2002)[2][12] | 115 | 0.18 ± 0.10 | 0.15 | 0.36 | 0.38 |
| Siqueira & Paiva (2002) - Males[2] | 49 | 0.16 ± 0.10 | 0.13 | 0.33 | 0.36 |
| Siqueira & Paiva (2002) - Females[2] | 91 | 0.20 ± 0.09 | 0.19 | 0.37 | 0.38 |
| Siqueira & Paiva (2002) - 18-35 years[2] | 77 | 0.16 ± 0.09 | 0.15 | 0.35 | 0.34 |
| Siqueira & Paiva (2002) - 36-60 years[2] | 38 | 0.21 ± 0.10 | 0.20 | 0.37 | 0.41 |
Table 2: Plasma Hippuric Acid Concentrations in Healthy Adults
| Study | N | Concentration Range (µM) | Mean ± SD (µM) |
| Janssen et al. (1998)[23] | Healthy Subjects | 1.2 - 10.5 | - |
| De Simone et al. (2021) - Fit[24] | 124 | - | 3.67 µg/mL |
| De Simone et al. (2021) - Prefrail[24] | 59 | - | 3.04 µg/mL |
| De Simone et al. (2021) - Frail[24] | 81 | - | 2.71 µg/mL |
Experimental Protocols
Accurate quantification of hippuric acid is crucial for its use as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Collection and Preparation
-
Urine: For quantitative analysis, 24-hour urine collection is ideal to account for diurnal variations. For spot urine samples, concentrations are typically normalized to urinary creatinine to correct for dilution[25]. Samples should be stored at -20°C or lower until analysis.
-
Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C.
Protocol for Hippuric Acid Quantification in Urine by HPLC
This protocol is a generalized procedure based on common HPLC methods.
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any precipitate.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acidified water (e.g., 30:70 v/v, with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 228 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of hippuric acid of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of hippuric acid in the samples by interpolating their peak areas on the calibration curve.
-
Protocol for Hippuric Acid Quantification in Plasma by LC-MS/MS
This protocol provides a general outline for a sensitive and specific LC-MS/MS method.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated hippuric acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for hippuric acid and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of hippuric acid spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of hippuric acid in the samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to hippuric acid metabolism.
Caption: Metabolic pathway of hippuric acid synthesis in humans.
Caption: Experimental workflow for hippuric acid quantification.
Conclusion
The metabolic origin of hippuric acid is a complex interplay between dietary intake, gut microbial metabolism, and host enzymatic activity. As a sensitive biomarker, its accurate quantification is paramount for a wide range of research and clinical applications. This guide has provided a comprehensive overview of the biosynthesis of hippuric acid, underscored the critical role of the gut microbiota, presented key quantitative data, and detailed robust experimental protocols. The provided visualizations offer a clear summary of the metabolic pathways and analytical workflows. A thorough understanding of the factors influencing hippuric acid levels will continue to be essential for its effective application in the fields of nutrition, toxicology, and drug development.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. accp.com [accp.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdc.gov [cdc.gov]
- 11. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doaj.org [doaj.org]
- 17. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 19. Uric Acid: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 20. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasmatic Hippuric Acid as a Hallmark of Frailty in an Italian Cohort: The Mediation Effect of Fruit–Vegetable Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hippuric acid in 24-hour urine collections is a potential biomarker for fruit and vegetable consumption in healthy children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reliability of Urinary Excretion Rate Adjustment in Measurements of Hippuric Acid in Urine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Hippuric Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Hippuric acid-13C6, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in quantitative analyses. This document outlines the synthesis, analytical methodologies for determining isotopic enrichment, and relevant data interpretation.
Introduction to this compound
Hippuric acid (N-benzoylglycine) is a normal constituent of urine and a metabolite derived from the conjugation of benzoic acid and glycine.[1] Its stable isotope-labeled counterpart, this compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, serves as a valuable tool in scientific research. It is frequently used as a tracer to study metabolic pathways and as an internal standard for the accurate quantification of endogenous hippuric acid in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The precision of these studies is highly dependent on the isotopic purity and enrichment of the labeled standard.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the synthesis of 13C6-labeled benzoic acid followed by its conjugation with glycine.
A common method for synthesizing hippuric acid is the Schotten-Baumann reaction, where benzoyl chloride is reacted with glycine in an alkaline solution.[4][5] For the synthesis of this compound, the starting material would be Benzoyl chloride-13C6.
Logical Flow of this compound Synthesis
Caption: A logical workflow for the synthesis of this compound.
Determination of Isotopic Purity and Enrichment
The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for research. Isotopic purity refers to the proportion of the labeled compound that has the correct isotopic composition, while isotopic enrichment is the percentage of a specific isotope at a particular atomic position. These parameters are primarily determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the degree of 13C incorporation can be accurately assessed.
Experimental Protocol for Isotopic Purity Analysis by LC-MS/MS:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to obtain a concentration suitable for the instrument's linear range.
-
Prepare a corresponding solution of unlabeled hippuric acid for comparison.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for carboxylic acids.
-
Scan Type: Full scan analysis to observe the entire isotopic cluster of the molecular ion.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To quantify specific isotopologues. For this compound, the [M-H]⁻ ion would be at m/z 184.07, while for the unlabeled compound it is at m/z 178.05.[6]
-
-
Data Analysis:
-
Acquire the mass spectrum of the molecular ion region for both the labeled and unlabeled hippuric acid.
-
For the unlabeled standard, determine the natural abundance of isotopes (M+1, M+2, etc.).
-
For this compound, observe the distribution of isotopologues (M+0 to M+6, where M is the mass of the fully 12C compound).
-
Calculate the isotopic enrichment by comparing the peak intensities of the different isotopologues, correcting for the natural isotopic abundance of all elements in the molecule.
-
Fragmentation Patterns:
In tandem mass spectrometry (MS/MS), the fragmentation patterns of labeled and unlabeled hippuric acid can provide further structural confirmation. A common fragmentation involves the loss of the glycine moiety.[7]
Workflow for Isotopic Purity Determination by Mass Spectrometry
Caption: A workflow for determining isotopic purity using mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the isotopic labeling at specific atomic positions.
Experimental Protocol for Isotopic Enrichment Analysis by ¹³C NMR:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add an internal standard with a known concentration if quantitative analysis is required.
-
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard proton-decoupled ¹³C NMR experiment.
-
Parameters:
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei to ensure full relaxation for accurate quantification.
-
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals corresponding to the ¹³C-labeled carbons of the benzene ring and any unlabeled carbons.
-
The isotopic enrichment can be calculated by comparing the integral of the ¹³C signals to that of a known internal standard or by analyzing the relative intensities of satellite peaks in the ¹H NMR spectrum arising from ¹H-¹³C coupling.
-
Expected ¹³C NMR Chemical Shifts for Hippuric Acid (in H₂O):
| Carbon Atom | Chemical Shift (ppm) |
| C=O (amide) | ~173.16 |
| C=O (acid) | ~179.38 |
| CH₂ | ~46.58 |
| C (ipso) | ~134.81 |
| C (ortho) | ~129.80 |
| C (meta) | ~131.45 |
| C (para) | Not explicitly assigned in the reference, but expected in the aromatic region. |
For this compound, the signals for the aromatic carbons will be significantly enhanced.
Quantitative Data on Isotopic Purity and Enrichment
Commercial suppliers of this compound typically provide a certificate of analysis with data on isotopic purity.
Table of Isotopic Purity Data from Commercial Sources:
| Supplier | Product Number | Stated Isotopic Purity |
| Cambridge Isotope Laboratories, Inc. | CLM-10468 | 99% |
| Sigma-Aldrich | 1163160-18-6 | ≥99.0% |
Hypothetical Mass Isotopologue Distribution (MID) for this compound with 99% Isotopic Enrichment:
| Isotopologue | Mass Shift | Expected Abundance (%) |
| M+0 | 0 | < 0.1 |
| M+1 | 1 | < 0.1 |
| M+2 | 2 | < 0.1 |
| M+3 | 3 | < 0.2 |
| M+4 | 4 | < 0.5 |
| M+5 | 5 | ~1.0 |
| M+6 | 6 | > 98.0 |
Note: This is a hypothetical distribution for illustrative purposes. The actual distribution may vary depending on the synthesis and purification methods.
Conclusion
The determination of isotopic purity and enrichment of this compound is paramount for its effective use in research. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose, each providing complementary information. A thorough understanding of the synthesis and analytical methodologies ensures the quality and reliability of experimental data generated using this valuable stable isotope-labeled compound.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalconference.info [globalconference.info]
- 5. Hippuric acid - American Chemical Society [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
Navigating the Safe Use of Hippuric Acid-13C6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hippuric acid-13C6, a stable isotope-labeled form of the naturally occurring metabolite hippuric acid, serves as a critical tool in metabolic research, particularly in studies of liver function, renal clearance, and host-microbiome interactions. Its use as an internal standard and tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based-metabolomics allows for precise quantification and pathway analysis.[1][2] This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound to ensure its safe and effective use in the laboratory.
Core Safety and Handling Protocols
While stable isotope labeling does not significantly alter the chemical properties of a molecule from a safety perspective, it is crucial to handle this compound with the same precautions as its unlabeled counterpart. The following guidelines are derived from safety data sheets (SDS) for hippuric acid.
GHS Hazard Classification
Hippuric acid is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 1): Causes serious eye damage.[1]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
The signal word for hippuric acid is "Danger" .[1][3]
Hazard and Precautionary Statements
A summary of the relevant H- and P-phrases is provided in the table below.
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H318 | Causes serious eye damage.[1] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are essential to minimize exposure when handling this compound.
| Control Measure | Specification |
| Engineering Controls | Use in a well-ventilated area, preferably in a laboratory fume hood to avoid dust formation and inhalation.[4][5] |
| Eye Protection | Safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4][5] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[4] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat, to prevent skin contact.[4] |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[2] |
Physical and Chemical Properties
The physical and chemical properties of this compound are comparable to its unlabeled form, with a slight increase in molecular weight due to the isotopic labeling.
| Property | Value |
| Molecular Formula | C₃¹³C₆H₉NO₃[6] |
| Molecular Weight | 185.13 g/mol [1][6] |
| Appearance | White crystalline powder[2] |
| Melting Point | 187-188 °C (decomposes at ~240 °C)[7] |
| Solubility | Soluble in hot water and hot alcohol.[2] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[4] |
Experimental Protocols and Applications
This compound is primarily utilized as a tracer to study metabolic pathways and as an internal standard for the quantification of endogenous hippuric acid.
General Experimental Workflow for in vivo Metabolic Studies
The following diagram illustrates a typical workflow for a metabolic study using this compound.
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of this compound requires robust sample preparation to remove interfering matrix components.
Urine Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Dilute the supernatant with a suitable solvent (e.g., water or a buffer) to minimize matrix effects.[8]
-
Add an internal standard if this compound is not being used as the internal standard itself.
-
Inject the diluted sample directly into the LC-MS/MS system.[2]
Host-Microbe Co-metabolism of Phenylalanine to Hippuric Acid
Recent research has elucidated a host-microbe co-metabolic pathway where dietary phenylalanine is converted to hippuric acid.[9] this compound can be used to trace this pathway.
Disposal Considerations
All waste materials containing this compound should be handled as chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]
Conclusion
This compound is a valuable tool for researchers in the fields of drug development and metabolic science. Adherence to the safety and handling guidelines outlined in this document is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes. By understanding its properties and potential hazards, researchers can confidently and effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of liver function by co-administration methodology using 13C-labelled benzoic acid and hippuric acid coupled with nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Application of 13C label-nuclear magnetic resonance (NMR) tracer techniques to clinical chemistry. Metabolic rate of benzoic acid to hippuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Hippuric Acid in Urine using Hippuric acid-13C6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of hippuric acid in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the endogenous nature of hippuric acid, a stable isotope-labeled internal standard, Hippuric acid-13C6, is employed to ensure accuracy and precision. The protocol outlines a simple "dilute-and-shoot" sample preparation procedure, minimizing matrix effects and enabling high-throughput analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable biomarker quantification in preclinical and clinical studies.
Introduction
Hippuric acid is a key metabolite that serves as a biomarker for exposure to toluene and can be indicative of certain metabolic processes. Accurate and precise quantification of hippuric acid in biological matrices such as urine is crucial for toxicological studies and clinical research. LC-MS/MS offers high selectivity and sensitivity for this purpose. However, as hippuric acid is an endogenous compound, traditional internal standards are not suitable. The use of a stable isotope-labeled analogue, this compound, which co-elutes with the analyte but is distinguishable by its mass, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the determination of hippuric acid in urine using this compound as an internal standard.
Experimental Workflow
Caption: Workflow for the quantification of hippuric acid in urine.
Materials and Reagents
-
Hippuric Acid (Analyte)
-
This compound (Internal Standard)[2]
-
HPLC Grade Water
-
HPLC Grade Methanol
-
Formic Acid
-
Control Urine (for calibration standards and quality controls)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[3][4]
-
Analytical column (e.g., C18)
-
Autosampler vials
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Protocols
Preparation of Stock and Working Solutions
-
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hippuric acid in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the hippuric acid stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of the internal standard by diluting the IS stock solution.
Sample Preparation
A simple "dilute-and-shoot" method is employed to minimize sample preparation time and reduce matrix effects.[5][6]
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex the mixture for 30 seconds.
-
(Optional) Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | As required for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) or APCI[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | As per instrument recommendation |
| Ion Spray Voltage | As per instrument recommendation |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hippuric Acid | 178.1 | 134.1 |
| This compound | 184.1 | 140.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Calibration and Quantification
Calibration curves are generated by plotting the peak area ratio of hippuric acid to this compound against the concentration of the calibration standards. A weighted (1/x) linear or quadratic regression analysis is typically used.[3][4] The concentration of hippuric acid in the unknown samples is then calculated from the regression equation.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical method for the quantification of hippuric acid using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.25 - 250 µg/mL[3][4] |
| Regression Model | Weighted (1/x) Quadratic[3][4] |
| Correlation Coefficient (r²) | > 0.99[3][4] |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.75 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 200 | < 15 | < 15 | 85 - 115 |
Note: The data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Logical Relationship Diagram
Caption: Rationale for using this compound as an internal standard.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a reliable and high-throughput approach for the quantification of hippuric acid in urine. The simple sample preparation and the robustness of the method make it well-suited for routine analysis in various research and development settings. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality for this endogenous analyte.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. This compound | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Hippuric Acid in Urine using an Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hippuric acid (N-benzoylglycine) is a normal constituent of urine and a key metabolite. Its levels can fluctuate based on dietary intake of phenolic compounds (e.g., from fruits and wine), exposure to industrial solvents like toluene, and certain metabolic conditions.[1][2] Biochemically, hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1][3] Accurate quantification of urinary hippuric acid is crucial for applications ranging from monitoring occupational exposure to industrial chemicals to investigating biomarkers for various diseases.[4][5]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hippuric acid in human urine. Due to the endogenous nature of hippuric acid, this protocol employs a stable isotope-labeled internal standard, Hippuric acid-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Metabolic Pathway of Hippuric Acid Formation
Hippuric acid is formed from benzoic acid, which can be introduced to the body through diet or as a metabolite of other compounds. The process is a phase II conjugation reaction.
Caption: Metabolic pathway for the synthesis of hippuric acid.
Experimental Protocol
This protocol provides a detailed procedure for the sample preparation and LC-MS/MS analysis of hippuric acid in human urine.
Materials and Reagents
-
Hippuric Acid (analytical standard)
-
This compound (internal standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine (drug-free, pooled for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of hippuric acid in 50:50 (v/v) acetonitrile:water.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in 50:50 (v/v) acetonitrile:water.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 10 µg/mL.
-
-
Calibration Standards and Quality Controls (QCs):
-
Since hippuric acid is endogenous, calibration standards are prepared by spiking known amounts of a surrogate standard (in this case, the stable isotope-labeled this compound can be used if a suitable blank matrix is unavailable, though typically a different labeled compound would be used for the curve if the analyte itself is labeled). For this protocol, we assume the use of drug-free urine with a known low basal level of hippuric acid, and the standard addition method or use of a surrogate matrix may be required for full validation.
-
Prepare a series of calibration standards by spiking the hippuric acid stock solution into drug-free human urine to achieve final concentrations ranging from 0.25 to 250 µg/mL.[1][6]
-
Prepare QC samples in drug-free human urine at three concentration levels:
-
Low QC (LQC): 0.75 µg/mL
-
Medium QC (MQC): 75 µg/mL
-
High QC (HQC): 200 µg/mL
-
-
Sample Preparation
This protocol utilizes a simple "dilute and shoot" method, which is effective for reducing matrix effects in urine.[4]
-
Thaw frozen urine samples completely at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Transfer 50 µL of each urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 440 µL of LC-MS grade water and vortex for 5 seconds (this constitutes a 1:10 dilution).
-
Add 10 µL of the 10 µg/mL working internal standard solution (this compound) to each tube.
-
Vortex thoroughly for 10 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to an HPLC vial with an insert for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard LC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI) |
| Polarity | Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Vaporizer Temperature | 400°C |
| Sheath Gas Flow | 35 (arbitrary units) |
| Aux Gas Flow | 10 (arbitrary units) |
| MRM Transitions | Compound |
| Hippuric Acid | |
| This compound (IS) |
Note: MS parameters such as gas flows and temperatures are instrument-specific and may require optimization.[7]
Experimental Workflow
The overall process from sample receipt to data analysis is summarized below.
Caption: Workflow for the quantitative analysis of hippuric acid.
Quantitative Data and Method Validation
The method was validated for linearity, accuracy, precision, and stability. Results are summarized below.
Linearity
The calibration curve was constructed by plotting the peak area ratio of hippuric acid to the internal standard against the nominal concentration. A weighted (1/x) quadratic regression was used for the curve fit.[1][6]
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Calibration Range | 0.25 - 250 µg/mL |
| Regression Model | Weighted (1/x) Quadratic |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL |
| Upper Limit of Quantitation (ULOQ) | 250 µg/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of the LQC, MQC, and HQC samples on three separate days.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LQC | 0.75 | ≤ 8.5% | -4.2% to 5.5% | ≤ 9.8% | -6.1% to 7.3% |
| MQC | 75 | ≤ 5.1% | -3.1% to 3.9% | ≤ 6.5% | -4.5% to 5.0% |
| HQC | 200 | ≤ 4.5% | -2.8% to 2.5% | ≤ 5.2% | -3.3% to 3.8% |
Stability
The stability of hippuric acid in human urine was assessed under various storage conditions using LQC and HQC samples.
Table 5: Stability Assessment
| Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | 3 Cycles | 92% - 105% |
| Room Temperature | 24 hours | 94% - 103% |
| Autosampler (4°C) | 48 hours | 96% - 107% |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of hippuric acid in human urine. The use of a stable isotope-labeled internal standard (this compound) effectively mitigates matrix-associated variability, ensuring high-quality data. The simple sample preparation protocol and rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and research settings.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hippuric acid-13C6 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of Hippuric acid-13C6 in metabolomics research, complete with detailed protocols and data for its application as a surrogate standard in quantitative analysis and its potential role in metabolic flux analysis and biomarker discovery.
Introduction
Hippuric acid (N-benzoylglycine) is a key metabolite found in urine, originating from the breakdown of aromatic compounds derived from dietary polyphenols by the gut microbiome and subsequent conjugation with glycine in the liver.[1][2] Its levels can be indicative of gut microbiome health, dietary intake of plant-based foods, and liver function. This compound, a stable isotope-labeled version of hippuric acid, serves as an invaluable tool in metabolomics studies, enabling precise and accurate quantification of its endogenous counterpart and facilitating the investigation of metabolic pathways.
Application 1: Surrogate Standard for Accurate Quantification by LC-MS/MS
Due to the endogenous nature of hippuric acid in biological samples, the use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[1][3] this compound is an ideal surrogate standard for this purpose.
Quantitative Data
A validated LC-MS/MS method for the simultaneous determination of hippuric and benzoic acids in monkey urine has been developed using this compound as a surrogate standard.[1][3] The key performance characteristics of this method are summarized below.
| Parameter | This compound | Reference |
| Linear Range | 0.25–250 µg/mL | [1][3] |
| Regression Model | Weighted (1/x) quadratic | [1][3] |
| Correlation Coefficient (r²) | >0.99 | [1][3] |
Table 1: Linearity of the LC-MS/MS Method
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=15) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Low | 0.75 | 4.9 | 5.9 | -1.1 | -1.3 | [4] |
| Medium | 75 | 2.1 | 3.5 | -0.5 | -1.5 | [4] |
| High | 187.5 | 1.8 | 2.9 | -0.1 | -0.9 | [4] |
Table 2: Precision and Accuracy Data for this compound in Monkey Urine
Experimental Protocol: Quantification of Hippuric Acid in Urine
This protocol is adapted from a validated method for the analysis of hippuric acid in monkey urine by LC-MS/MS.[1][3]
1. Materials and Reagents:
-
This compound (surrogate standard)
-
l-Phenylalanine-ring-D5 (internal standard, ISTD)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Urine samples
-
Microcentrifuge tubes
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
2. Standard Solution Preparation:
-
Prepare stock solutions of this compound and the internal standard (e.g., l-Phenylalanine-ring-D5) in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank urine. The concentration range should cover the expected levels of endogenous hippuric acid in the study samples (e.g., 0.25-250 µg/mL).[1][3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For each sample, QC, and calibration standard, transfer a 50 µL aliquot to a microcentrifuge tube.
-
Add 50 µL of the internal standard solution to each tube.
-
Vortex briefly.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for hippuric acid, this compound, and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the this compound standards against their known concentrations. A weighted (1/x) quadratic regression is often used.[1][3]
-
Determine the concentration of endogenous hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantification of hippuric acid using this compound.
Application 2: Metabolic Flux Analysis (MFA)
Stable isotope tracers like this compound are fundamental to metabolic flux analysis (MFA), a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[5][6] By introducing a 13C-labeled substrate and tracking the incorporation of the label into downstream metabolites, researchers can map and quantify the flow of atoms through metabolic pathways.
Conceptual Protocol for 13C-MFA using this compound
1. Experimental Design:
-
Define the metabolic network of interest that involves hippuric acid.
-
Select the appropriate biological system (e.g., cell line, animal model).
-
Determine the optimal concentration and duration of this compound administration to achieve isotopic steady-state.
2. Isotope Labeling Experiment:
-
Culture cells or house animals under controlled conditions.
-
Introduce this compound into the culture medium or diet.
-
Harvest samples (cells, tissues, biofluids) at various time points.
-
Quench metabolism rapidly to prevent further enzymatic activity.
3. Metabolite Extraction and Analysis:
-
Extract metabolites from the collected samples.
-
Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass isotopomer distributions of target metabolites.
4. Flux Calculation and Modeling:
-
Use specialized software (e.g., Metran, INCA) to fit the measured mass isotopomer distributions to a metabolic model.[6]
-
The software will then calculate the metabolic flux values that best explain the observed labeling patterns.
Logical Workflow for a Conceptual 13C-MFA Experiment
Caption: Conceptual workflow for a 13C-Metabolic Flux Analysis experiment.
Application 3: Biomarker of Gut Microbiome Activity and Dietary Intake
Hippuric acid is a well-established biomarker of dietary polyphenol intake and the metabolic activity of the gut microbiome.[5][7] Many plant-based foods are rich in polyphenols, which are metabolized by gut bacteria into benzoic acid. Benzoic acid is then absorbed and conjugated with glycine in the liver to form hippuric acid, which is excreted in the urine.[1] Therefore, urinary hippuric acid levels can reflect the composition and function of the gut microbiota.
By using this compound as a tracer, researchers can investigate the dynamics of polyphenol metabolism by the gut microbiome and the subsequent host metabolism. For example, a study could involve the co-administration of a 13C-labeled polyphenol and monitoring the appearance of 13C-labeled benzoic acid and hippuric acid over time.
Metabolic Pathway of Hippuric Acid Formation
The following diagram illustrates the formation of hippuric acid from dietary polyphenols.
Caption: Formation of hippuric acid from dietary polyphenols.
Conclusion
This compound is a versatile and powerful tool in metabolomics research. Its primary application as a surrogate standard enables the accurate and precise quantification of endogenous hippuric acid, which is essential for studies investigating diet, gut microbiome function, and liver health. While its use in metabolic flux analysis is still emerging, it holds great potential for elucidating the dynamics of aromatic compound metabolism. The continued application of this compound will undoubtedly contribute to a deeper understanding of the complex interplay between diet, the microbiome, and host metabolism in health and disease.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Hippuric Acid in Urine using Hippuric acid-13C6 by LC-MS/MS
Introduction
Hippuric acid is a normal constituent of urine and a well-established biomarker for occupational and environmental exposure to toluene.[1][2] Toluene is metabolized in the body to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[3][4] Accurate quantification of urinary hippuric acid is crucial for assessing toluene exposure and ensuring workplace safety. However, the endogenous presence of hippuric acid necessitates the use of a stable isotope-labeled internal standard for accurate quantification by mass spectrometry.[5][6] Hippuric acid-13C6, with its six carbon-13 isotopes on the benzene ring, serves as an ideal surrogate standard, co-eluting with the native analyte and compensating for matrix effects and variations in sample preparation and instrument response.[5][6][7]
This application note provides a detailed protocol for the quantitative analysis of hippuric acid in human urine using this compound as a surrogate standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of Toluene to Hippuric Acid
Toluene is primarily metabolized in the liver. The methyl group of toluene is oxidized to form benzyl alcohol, which is further oxidized to benzoic acid. Benzoic acid is then conjugated with glycine to produce hippuric acid, which is subsequently excreted in the urine.
Figure 1: Metabolic pathway of toluene to hippuric acid.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the LC-MS/MS analysis of hippuric acid using this compound.
| Parameter | Typical Value | Reference |
| Calibration Range | 0.25 - 250 µg/mL | [5][6] |
| Regression Model | Weighted (1/x) quadratic | [5][6] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Precision (RSD%) | < 15% | [6] |
| Accuracy | 85 - 115% | [6] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [5][6] |
Experimental Protocol
This protocol outlines the procedure for the preparation of calibration standards, quality controls, and urine samples, followed by their analysis using LC-MS/MS.
Materials and Reagents
-
Hippuric acid (analytical standard)
-
This compound (internal standard)[7]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human urine
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Stock and Working Solutions
-
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hippuric acid in 10 mL of methanol.
-
This compound Working Internal Standard (IS) Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 100 mL of methanol.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a series of calibration standards by spiking appropriate amounts of the hippuric acid stock solution into control human urine to achieve concentrations ranging from 0.25 to 250 µg/mL.[5][6]
-
Prepare at least three levels of quality control samples (low, medium, and high) in control human urine in a similar manner.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample (or calibration standard/QC).
-
Add 200 µL of the this compound working IS solution (10 µg/mL).
-
Add 750 µL of methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| LC Parameters | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| MS/MS Parameters | |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[5][6] |
| MRM Transitions | |
| Hippuric Acid | 178.1 -> 134.1 |
| This compound | 184.1 -> 140.1 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500 °C |
Data Analysis
-
Integrate the peak areas for both hippuric acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[5]
-
Use the regression equation from the calibration curve to determine the concentration of hippuric acid in the unknown samples.[6]
Experimental Workflow Diagram
Figure 2: Experimental workflow for hippuric acid analysis.
Conclusion
The use of this compound as a surrogate internal standard provides a robust and reliable method for the quantification of hippuric acid in urine samples by LC-MS/MS. This approach effectively mitigates matrix effects and ensures high accuracy and precision, making it suitable for clinical toxicology screening and occupational exposure monitoring for toluene.
References
- 1. Urinary hippuric acid level as a biological indicator of toluene exposure on batik workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of urinary hippuric acid in toluene abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hippuric acid - Wikipedia [en.wikipedia.org]
- 5. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Hippuric acid-13C6 as a Tracer in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid (N-benzoylglycine) is a key metabolite found in biological fluids, with its levels influenced by diet, gut microbiota activity, environmental exposures, and host metabolism. It is synthesized in the liver and kidneys through the conjugation of benzoic acid with glycine. The precursors to benzoic acid are diverse, originating from the microbial metabolism of dietary polyphenols, aromatic amino acids like phenylalanine, and industrial chemicals such as toluene.[1][2] Consequently, tracing the metabolic fate of hippuric acid and its precursors can provide valuable insights into gut microbiome function, host-microbe co-metabolism, liver and kidney function, and the biological impact of various xenobiotics.
Hippuric acid-13C6, a stable isotope-labeled version of hippuric acid with six 13C atoms on the benzene ring, serves as a powerful tool in metabolic research. Its primary applications include its use as a tracer to study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of hippuric acid itself and as an internal standard for the accurate quantification of endogenous hippuric acid in complex biological matrices by mass spectrometry and NMR.[3][4][5]
These application notes provide an overview of the metabolic pathways involving hippuric acid and detailed protocols for using this compound in tracer studies.
Metabolic Pathways Involving Hippuric Acid
The formation of hippuric acid is a multi-step process that often involves a cooperative effort between the gut microbiota and host enzymes.
Gut Microbiota-Mediated Metabolism of Dietary Precursors
Many dietary components are transformed by the gut microbiota into benzoic acid, the immediate precursor for hippuric acid synthesis. Key dietary sources include:
-
Polyphenols: Compounds such as chlorogenic acid (found in coffee) and epicatechins (found in tea, fruits, and cocoa) are metabolized by gut bacteria into benzoic acid.[2]
-
Phenylalanine: This essential amino acid can be converted by certain gut microbes, like Clostridium sporogenes, into phenylpropionic acid. Phenylpropionic acid is then absorbed by the host and undergoes β-oxidation to form benzoic acid.[2]
Host-Mediated Glycine Conjugation
Once benzoic acid is absorbed into the bloodstream, it is transported to the liver and kidneys. There, it is conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form hippuric acid, which is then excreted in the urine.
Metabolism of Xenobiotics
Exposure to environmental toxins like toluene can also lead to the formation of hippuric acid. Toluene is oxidized in the body to benzoic acid, which is then detoxified through conjugation with glycine to form hippuric acid. This makes urinary hippuric acid a biomarker for toluene exposure.
Below is a diagram illustrating the major pathways leading to hippuric acid synthesis.
Signaling Pathways Influenced by Hippuric Acid
Recent research has indicated that hippuric acid is not merely a metabolic waste product but may also have biological activity, influencing cellular signaling pathways.
Activation of TGF-β/SMAD Signaling
Hippuric acid has been shown to activate the Transforming Growth Factor-β (TGF-β) signaling pathway.[6] This pathway is crucial in regulating cell growth, differentiation, and apoptosis.[7][8] The binding of TGF-β to its receptor initiates a signaling cascade involving the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.
Disruption of NRF2-Mediated Antioxidant Response
Studies have demonstrated that hippuric acid can disrupt the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[6][9] NRF2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. Hippuric acid has been found to decrease NRF2 levels, leading to an increase in reactive oxygen species (ROS) and subsequent upregulation of matrix metalloproteinase-9 (MMP9), which is involved in tissue remodeling.[6][9]
Below are diagrams illustrating the TGF-β/SMAD and NRF2 signaling pathways and the influence of hippuric acid.
Experimental Protocols
Protocol 1: In Vivo Tracer Study of this compound Clearance in a Rodent Model
This protocol is designed to study the pharmacokinetic properties of hippuric acid.
Materials:
-
This compound (sterile solution in saline)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Metabolic cages for urine and feces collection
-
Tools for blood collection (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals in metabolic cages for 48-72 hours before the experiment to allow for adaptation and baseline sample collection.
-
Tracer Administration:
-
Intravenous (IV) Injection: For rapid distribution, administer a bolus of this compound solution (e.g., 0.5-1.0 mmol/kg) via the tail vein.
-
Oral Gavage: To study absorption, administer a similar dose directly into the stomach using a gavage needle.
-
-
Sample Collection:
-
Blood: Collect blood samples (e.g., 20-50 µL) at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). Collect blood into EDTA-coated tubes and immediately place on ice.
-
Urine: Collect urine from the metabolic cages at timed intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Measure the volume of urine collected at each time point and store at -80°C.
-
-
LC-MS/MS Analysis:
-
Sample Preparation: Thaw plasma and urine samples. For plasma, perform a protein precipitation step (e.g., with acetonitrile). Dilute urine samples with water. Add an internal standard if necessary (e.g., a deuterated analog if not using this compound for this purpose).
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the transitions for both endogenous (unlabeled) hippuric acid and this compound.
-
-
Data Analysis: Calculate the concentration of this compound in plasma and urine at each time point. Determine pharmacokinetic parameters such as clearance rate, half-life, and volume of distribution.
Protocol 2: Tracing Gut Microbiota and Host Co-Metabolism Using a Labeled Precursor
This protocol uses a 13C-labeled precursor to trace its conversion to hippuric acid, providing insights into gut microbiota and host metabolic activity.
Materials:
-
13C-labeled precursor (e.g., 13C6-Phenylalanine or 13C-Benzoic acid)
-
Germ-free and conventionally raised mice
-
Anaerobic chamber for microbial culture
-
LC-MS/MS system
Procedure:
-
Animal Groups: Use at least two groups of mice: germ-free and conventionally raised.
-
Tracer Administration: Administer the 13C-labeled precursor via oral gavage.
-
Sample Collection: Collect urine and cecal contents at specified time points (e.g., 0, 3, 6, 9, 24 hours).
-
Sample Processing: Process urine as described in Protocol 1. For cecal contents, homogenize and extract metabolites using a solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the samples for the presence of the 13C-labeled precursor and its metabolites, including 13C-labeled hippuric acid.
-
Data Analysis: Compare the levels of 13C-labeled hippuric acid between the germ-free and conventional mice to determine the contribution of the gut microbiota to the conversion of the precursor.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration | Oral Administration |
| Dose (mmol/kg) | 0.5 | 0.5 |
| Cmax (µM) | 150 ± 25 | 85 ± 18 |
| Tmax (min) | 5 | 30 |
| AUC (µM*min) | 12500 ± 1800 | 9800 ± 1500 |
| Half-life (min) | 45 ± 8 | 55 ± 10 |
| Clearance (mL/min/kg) | 40 ± 7 | N/A |
| Bioavailability (%) | N/A | 78 ± 12 |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Table 2: Quantification of 13C6-Hippuric Acid in Urine Following Oral Administration of 13C6-Phenylalanine in Mice
| Time Point (hours) | Conventional Mice (µM) | Germ-Free Mice (µM) |
| 0 | Not Detected | Not Detected |
| 3 | 25.5 ± 5.2 | Not Detected |
| 6 | 48.3 ± 8.9 | 1.2 ± 0.5 |
| 9 | 35.1 ± 6.7 | 0.8 ± 0.3 |
| 24 | 5.2 ± 1.8 | Not Detected |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Conclusion
This compound is a versatile and valuable tool for metabolic research. As a tracer, it allows for the detailed investigation of hippuric acid's pharmacokinetics and the elucidation of complex metabolic pathways involving host-microbe interactions. Its use as an internal standard ensures the accurate quantification of its endogenous counterpart. The protocols and information provided herein offer a framework for researchers to design and execute robust metabolic studies using this compound, ultimately contributing to a deeper understanding of metabolic health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Nrf2 Reduces UVA-Mediated MMP-1 Upregulation via MAPK/AP-1 Signaling Cascades: The Photoprotective Effects of Sulforaphane and Hispidulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Application of 13C label-nuclear magnetic resonance (NMR) tracer techniques to clinical chemistry. Metabolic rate of benzoic acid to hippuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. TGF-β Signaling Pathway | Tocris Bioscience [tocris.com]
- 9. Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2–KEAP1–CUL3 Interactions in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Toluene Exposure Through Urinary Hippuric Acid Using a ¹³C₆-Labeled Internal Standard
Introduction
Toluene is a volatile organic compound widely used in industrial processes, and occupational exposure is a significant health concern, potentially leading to neurological and renal damage[1]. Biological monitoring is essential for assessing the internal dose of toluene in exposed individuals[2][3]. The primary metabolite of toluene is hippuric acid, which is excreted in the urine and serves as a reliable biomarker for toluene exposure[4][5][6]. This application note describes a robust and sensitive method for the quantitative determination of hippuric acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Hippuric acid-¹³C₆. The use of an isotopic internal standard is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision[7][8].
Principle of the Method
This method employs a stable isotope dilution technique. A known concentration of Hippuric acid-¹³C₆ is spiked into urine samples as an internal standard (IS). Since Hippuric acid-¹³C₆ is chemically identical to the endogenous hippuric acid (analyte) but has a different mass, it co-elutes chromatographically and experiences similar ionization and matrix effects. The analyte concentration is determined by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS. Detection is achieved using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Reagents and Materials
-
Hippuric acid (analytical standard)
-
Hippuric acid-¹³C₆ (internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (collected from exposed and non-exposed individuals)
-
Polypropylene centrifuge tubes (1.5 mL and 15 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve hippuric acid in methanol to prepare a 1 mg/mL primary stock solution.
-
Accurately weigh and dissolve Hippuric acid-¹³C₆ in methanol to prepare a 1 mg/mL primary internal standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of hippuric acid by serially diluting the primary stock solution with a methanol/water mixture (e.g., 50:50 v/v).
-
-
Internal Standard Spiking Solution:
-
Dilute the primary internal standard stock solution with the methanol/water mixture to a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean polypropylene tube, add 100 µL of the urine supernatant.
-
Add 50 µL of the internal standard spiking solution.
-
Add 850 µL of methanol/water (50:50 v/v) to precipitate proteins and dilute the sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For some systems, filtering the supernatant through a 0.22 µm syringe filter may be necessary.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As required to achieve separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Hippuric Acid: m/z 178.1 → 134.1Hippuric Acid-¹³C₆: m/z 184.1 → 140.1 |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | -3.5 kV |
Note: These are typical parameters and may require optimization for specific instrumentation.
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for hippuric acid analysis.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µg/mL) | Regression Model | Correlation Coefficient (r²) |
| Hippuric Acid | 0.25 - 250 | Weighted (1/x) linear | > 0.99 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 1.0 | < 5% | < 5% | 95 - 105% |
| Medium | 50 | < 5% | < 5% | 98 - 102% |
| High | 200 | < 5% | < 5% | 97 - 103% |
Table 3: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.25 |
Visualizations
Metabolic Pathway of Toluene to Hippuric Acid
Caption: Metabolic conversion of toluene to hippuric acid for urinary excretion.
Experimental Workflow for Sample Analysis
Caption: Workflow for the quantification of urinary hippuric acid.
Principle of Internal Standard Quantification
Caption: Logic of quantification using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method using a Hippuric acid-¹³C₆ internal standard provides a highly sensitive, selective, and accurate means for quantifying hippuric acid in urine. This methodology is well-suited for researchers, scientists, and drug development professionals involved in occupational health monitoring and toxicological studies related to toluene exposure. The robustness of the internal standard approach minimizes the impact of matrix variability, ensuring reliable data for assessing exposure levels.
References
- 1. tandfonline.com [tandfonline.com]
- 2. brieflands.com [brieflands.com]
- 3. Rapid determination of hippuric acid as an exposure biomarker of toluene using a colorimetric assay and comparison with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary hippuric acid level as a biological indicator of toluene exposure on batik workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary hippuric acid level as a biological indicator of toluene exposure on batik workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Hippuric Acid-13C6 in Liver Function Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hippuric acid test is a valuable tool for assessing the detoxification capacity of the liver, a critical aspect of its overall function. The test relies on the liver's ability to conjugate benzoic acid with the amino acid glycine to form hippuric acid, which is then excreted in the urine.[1] The use of stable isotope-labeled hippuric acid, specifically Hippuric Acid-13C6, offers significant advantages over traditional methods by enabling more precise quantification and allowing for differentiation between hepatic and renal impairment. This document provides detailed application notes and experimental protocols for the use of this compound in liver function assessment.
Principle of the Test
The synthesis of hippuric acid from benzoic acid and glycine occurs predominantly in the mitochondria of hepatocytes.[2] This two-step enzymatic process is dependent on the liver's metabolic integrity, including an adequate supply of glycine and ATP. A diminished capacity to synthesize and excrete hippuric acid can be indicative of liver damage.[1] By administering a known amount of labeled benzoic acid or co-administering labeled benzoic acid and hippuric acid, researchers can accurately measure the rate of hippuric acid formation and excretion, providing a quantitative measure of liver function.[3][4]
Key Applications
-
Quantitative Assessment of Liver Function: Provides a direct measure of the liver's detoxification capacity.
-
Differentiation of Hepatic and Renal Dysfunction: A co-administration methodology using 13C-labeled benzoic acid and hippuric acid can distinguish between impaired liver synthesis and compromised renal excretion.[3][4]
-
Drug Development and Hepatotoxicity Studies: Can be employed to evaluate the potential hepatotoxic effects of new drug candidates by monitoring changes in liver detoxification pathways.
-
Non-invasive Biomarker Analysis: Utilizes urine samples for analysis, making it a non-invasive procedure for preclinical and clinical studies.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing hippuric acid-based liver function tests.
Table 1: Kinetic Parameters of Hippuric Acid Synthesis and Excretion in Rats [3][6][7]
| Parameter | Normal Rats | Liver-Injured Rats | Units |
| Vmax (Maximum Rate of Metabolism) | 6.7 - 11.8 | 4.8 - 5.8 | µmol min⁻¹ kg⁻¹ |
| Kre (Renal Elimination Rate Constant) | 0.026 - 0.045 | 0.010 - 0.021 | min⁻¹ |
Table 2: Expected Outcomes of the Traditional Oral Hippuric Acid Test in Humans [1][8]
| Parameter | Healthy Individuals | Individuals with Liver Damage |
| Hippuric Acid Excretion (after 6g Sodium Benzoate) | ~4.5 grams in 4 hours (60% of ingested benzoate) | Significantly lower than 4.5 grams in 4 hours |
Experimental Protocols
Protocol 1: Co-administration of [7-13C]Benzoic Acid and [glycine carbonyl-13C]Hippuric Acid for Differentiating Hepatic and Renal Function
This protocol is designed to distinguish between the liver's synthetic capacity and the kidney's excretory function.
Materials:
-
[7-13C]Benzoic acid
-
[glycine carbonyl-13C]Hippuric acid
-
Saline solution (for injection)
-
Metabolic cages for urine collection
-
13C Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Animal Preparation: House rats in metabolic cages to allow for the separate collection of urine.
-
Probe Administration: Simultaneously administer [7-13C]Benzoic acid (0.4-0.6 mmol/kg) and [glycine carbonyl-13C]hippuric acid (0.4-0.6 mmol/kg) intravenously.[3][6]
-
Urine Collection: Collect urine samples at predetermined time intervals.
-
Sample Analysis by 13C NMR:
-
Directly analyze urine samples using a 100 MHz 13C NMR spectrometer.[3][6]
-
Quantify the concentrations of [7-13C]hippuric acid (formed from the administered [7-13C]benzoic acid) and [glycine carbonyl-13C]hippuric acid.[3][6] The peak heights of the C7 resonance for [7-13C]hippuric acid and the glycine carbonyl carbon for [gly-13C]hippuric acid are used for calculation.[3][6]
-
-
Data Interpretation:
-
The excretion of [7-13C]hippuric acid reflects both hepatic synthesis and renal excretion.[3][6]
-
The excretion of [glycine carbonyl-13C]hippuric acid reflects only renal excretion.[3][6]
-
A slower excretion of [7-13C]hippuric acid compared to [gly-13C]hippuric acid indicates impaired liver function.[3][6]
-
Protocol 2: Quantitative Analysis of Hippuric Acid in Urine using LC-MS/MS
This protocol details a sensitive and specific method for quantifying hippuric acid in urine samples.
Materials:
-
Hippuric acid standard
-
This compound (as internal standard)
-
Monkey urine (or other relevant matrix) for calibration curve preparation
-
LC-MS/MS system with an APCI source
-
L-Phenylalanine-ring-D5 (as an additional internal standard, optional)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Directly inject a small volume of the urine sample into the LC-MS/MS system.
-
-
Calibration Curve Generation:
-
LC-MS/MS Analysis:
-
Quantification:
Visualizations
Metabolic Pathway of Hippuric Acid Synthesis
The following diagram illustrates the conversion of benzoic acid to hippuric acid within a hepatocyte.
Caption: Metabolic pathway of hippuric acid synthesis in the liver.
Experimental Workflow for the Co-administration Method
This diagram outlines the key steps in the co-administration protocol for liver function testing.
Caption: Experimental workflow for the co-administration liver function test.
Logical Relationship of the Hippuric Acid Test
This diagram illustrates the logical connections between the administered probes and their implications for organ function.
Caption: Logical relationship of probes and physiological processes.
References
- 1. The biological synthesis of hippuric acid in vitro [authors.library.caltech.edu]
- 2. The synthesis of hippurate from benzoate and glycine by rat liver mitochondria. Submitochondrial localization and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippuric acid test using 13C-labelling and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of liver function by co-administration methodology using 13C-labelled benzoic acid and hippuric acid coupled with nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hippuric Acid-13C6 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sample preparation of hippuric acid and its stable isotope-labeled internal standard, Hippuric acid-13C6, from biological matrices. The selection of an appropriate sample preparation technique is critical for accurate and robust quantification by downstream analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Hippuric acid is a normal constituent of urine and its levels can be indicative of exposure to certain aromatic compounds, such as toluene, or reflect alterations in gut microbiota metabolism. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation and matrix effects.[1] This document outlines four commonly employed sample preparation techniques: direct injection, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Comparison of Sample Preparation Techniques
The choice of sample preparation method depends on the biological matrix, the required limit of quantification, sample throughput needs, and the analytical instrumentation available. Below is a summary of key quantitative parameters for various techniques.
| Parameter | Direct Injection (Urine) | Protein Precipitation (Urine) | Liquid-Liquid Extraction (Urine) | Solid-Phase Extraction (Urine) |
| Recovery | Not Applicable (Dilution) | >95% | 91.4% - 99.3% | 84.1% - 99.6% |
| Matrix Effect | Significant, requires dilution | Moderate | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~0.25 µg/mL[1] | ~0.36 µg/mL | ~1.0 µg/L | ~1 µmol/L |
| Precision (%RSD) | <15% | <15% | 1.6% - 4.2% | <15% |
| Throughput | High | High | Medium | Medium to Low |
| Cost per Sample | Low | Low | Medium | High |
Experimental Protocols
Direct Injection with Sample Dilution
This method is the simplest and fastest, suitable for urine samples where the concentration of hippuric acid is expected to be high.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 10 µL of the supernatant with 990 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) containing this compound at a known concentration.
-
Vortex the diluted sample.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Caption: Direct injection workflow for Hippuric acid analysis.
Protein Precipitation (PPT)
This technique is used to remove proteins from biological samples like plasma or serum, and can also be applied to urine to reduce matrix complexity. Acetonitrile is a common precipitation solvent.
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma, urine) into a microcentrifuge tube.
-
Add a known amount of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Caption: Protein precipitation workflow for Hippuric acid analysis.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquids. Ethyl acetate is a commonly used solvent for extracting hippuric acid.
Protocol:
-
Pipette 500 µL of the biological sample into a glass tube.
-
Add a known amount of this compound internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl to bring the pH to approximately 3.
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Caption: Liquid-liquid extraction workflow for Hippuric acid analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and concentration, providing cleaner extracts than PPT or LLE. A mixed-mode or polymer-based sorbent like Oasis HLB is often suitable for hippuric acid.
Protocol:
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading:
-
Pipette 500 µL of the biological sample into a tube.
-
Add a known amount of this compound internal standard.
-
Acidify the sample with 50 µL of 2% formic acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the hippuric acid and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Caption: Solid-phase extraction workflow for Hippuric acid analysis.
Summary
The protocols provided here offer a range of options for the sample preparation of this compound for quantitative analysis. The choice of method should be guided by the specific requirements of the study, including the biological matrix, desired sensitivity, and available resources. For high-throughput screening of urine, direct injection is often sufficient. For cleaner extracts and lower detection limits in more complex matrices like plasma, LLE or SPE are recommended. Protein precipitation offers a balance between speed and sample cleanliness. Proper method validation is essential to ensure the accuracy and reliability of the analytical results.
References
Application Notes and Protocols for NMR Spectroscopy Methods Using 13C-Labeled Hippuric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy methods utilizing 13C-labeled hippuric acid. The primary application highlighted is the assessment of liver function and pharmacokinetics through the in vivo conversion of 13C-labeled benzoic acid to hippuric acid. This stable isotope tracer technique offers a sensitive and non-invasive method for studying metabolic processes.
Application 1: Evaluation of Liver Function
A key application of 13C-labeled compounds in this context is the "hippuric acid test" for evaluating liver reserve.[1][2] In this test, 13C-labeled benzoic acid is administered to a subject, and the subsequent urinary excretion of 13C-labeled hippuric acid is quantified using NMR spectroscopy.[1] The rate and amount of excreted hippuric acid serve as an index of the liver's capacity for detoxification and biosynthesis, as the conversion of benzoic acid to hippuric acid is dependent on hepatic energy metabolism.[1] This method is advantageous as it is simple, convenient, and avoids the need for chromatographic separation.[1] Furthermore, the use of stable isotopes allows for a wide range of dosages without interference from endogenous hippuric acid.[1]
Application 2: Pharmacokinetic Research in Humans
The use of 13C-labeled benzoic acid and its metabolite, hippuric acid, provides a sensitive method for pharmacokinetic studies in humans.[3] Researchers can track the biotransformation of orally administered benzoic acid and its excretion as hippuric acid in urine.[3] This allows for the determination of metabolic rates and clearance. For instance, studies have shown that administered [1,3,5-13C3]benzoic acid is quantitatively converted to hippuric acid and excreted within four hours.[3] The high sensitivity of this method allows for the detection and quantification of metabolites even at low dosages.[3]
Application 3: Distinguishing Hepatic Synthesis from Renal Excretion
A sophisticated application involves the co-administration of differently labeled [7-13C]benzoic acid and [glycine carbonyl-13C]hippuric acid.[2] This dual-labeling strategy, coupled with 13C NMR analysis of urine, allows for the simultaneous assessment of both liver function (synthesis of hippuric acid) and renal function (excretion of hippuric acid).[2] The urinary excretion of [7-13C]hippuric acid reflects the combined functions of synthesis and excretion, while the excretion of [glycine carbonyl-13C]hippuric acid indicates only renal excretion.[2] This approach overcomes a significant limitation of the traditional hippuric acid test, which can yield erroneous results in cases of impaired renal function.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing 13C-labeled hippuric acid with NMR spectroscopy.
| Parameter | Value | Isotope Used | Method | Significance | Reference |
| Lower Limit of Detection | 50 nmol in an NMR tube | [1,3,5-13C3]benzoic acid | Proton-decoupled 13C-NMR | Demonstrates high sensitivity of the method.[3] | [3] |
| Sensitivity Improvement (vs. 13C-NMR) | 2-3 fold | [1,3,5-13C3]benzoic acid | Inverse detection (HMQC) | Shows potential for even greater sensitivity, though with lower specificity.[3] | [3] |
| Time to Excretion | Within 4 hours | [1,3,5-13C3]benzoic acid | Proton-decoupled 13C-NMR | Indicates rapid metabolism and clearance of the administered compound.[3] | [3] |
Experimental Protocols
Protocol 1: Standard Hippuric Acid Test for Liver Function Assessment
This protocol outlines the procedure for evaluating liver function by measuring the conversion of 13C-labeled benzoic acid to hippuric acid.
1. Materials:
- [1-13C]benzoic acid or [1,3,5-13C3]benzoic acid
- Sterile water for administration
- Urine collection containers
- NMR tubes (5 mm)
- Deuterium oxide (D2O) for NMR locking
- Internal standard (e.g., [1-13C]hippuric acid) for quantification[4]
2. Procedure:
- Subject Preparation: The subject should fast overnight prior to the test.
- Administration of Labeled Compound: An oral dose of 13C-labeled benzoic acid (e.g., 10 mg) is administered.[3]
- Urine Collection: Urine samples are collected over a specified period, typically up to 4 hours post-administration.[3]
- Sample Preparation for NMR:
- Urine samples can be analyzed directly or after concentration (e.g., 10-fold) to increase the signal-to-noise ratio.[3]
- An aliquot of the urine sample is mixed with D2O (typically 10% of the final volume).
- An internal standard can be added for precise quantification.[4]
- The mixture is then transferred to a 5 mm NMR tube.
- NMR Data Acquisition:
- Spectra are acquired on a high-field NMR spectrometer.
- A standard proton-decoupled 13C-NMR experiment is performed.
- Key acquisition parameters to optimize include the number of scans (e.g., accumulation for 10 minutes), relaxation delay, and spectral width.[3]
- Data Analysis:
- The concentration of 13C-labeled hippuric acid is determined by integrating the area of the corresponding resonance peak and comparing it to the internal standard.
- The rate of excretion is calculated based on the concentration and volume of urine collected over time.
Protocol 2: Co-administration for Differentiating Liver and Kidney Function
This protocol is designed to distinguish between the hepatic synthesis and renal excretion of hippuric acid.
1. Materials:
- [7-13C]benzoic acid
- [glycine carbonyl-13C]hippuric acid
- Intravenous administration solution
- Urine collection containers
- NMR tubes (5 mm)
- D2O
2. Procedure:
- Administration of Labeled Compounds: [7-13C]benzoic acid and [glycine carbonyl-13C]hippuric acid are administered simultaneously via intravenous injection.[2]
- Urine Collection: Urine is collected at timed intervals.
- Sample Preparation for NMR: Samples are prepared as described in Protocol 1.
- NMR Data Acquisition: A 100 MHz 13C NMR spectrometer can be used.[2] Proton-decoupled 13C-NMR spectra are acquired.
- Data Analysis:
- The concentrations of [7-13C]hippuric acid and [glycine carbonyl-13C]hippuric acid are calculated based on the heights or integrals of their respective resonance peaks.[2]
- Kinetic parameters, such as the maximum velocity of the synthesis reaction (Vmax) and the first-order elimination rate constant for renal excretion (Kre), can be computed.[2]
Visualizations
Caption: Metabolic pathway of 13C-labeled benzoic acid to hippuric acid.
Caption: Co-administration workflow for differentiating liver and renal function.
References
- 1. Hippuric acid test using 13C-labelling and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Application of 13C label-nuclear magnetic resonance (NMR) tracer techniques to clinical chemistry. Metabolic rate of benzoic acid to hippuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hippuric acid-13C6 for Studying Drug-Induced Phospholipidosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells. This condition is a significant concern during drug development as numerous cationic amphiphilic drugs (CADs) have been shown to induce it. Identifying specific and sensitive biomarkers for DIPL is crucial for preclinical safety assessment. Recent metabolomic studies have highlighted the potential of the urinary or plasma ratio of phenylacetylglycine (PAG) to hippuric acid (HA) as a noninvasive biomarker for DIPL. The use of stable isotope-labeled compounds, such as Hippuric acid-13C6, as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high accuracy and precision for monitoring changes in these biomarkers.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the investigation of DIPL.
Mechanism of Drug-Induced Phospholipidosis
Drug-induced phospholipidosis is primarily caused by cationic amphiphilic drugs that accumulate within the acidic environment of lysosomes.[1][2] The proposed mechanism involves the following key steps:
-
Lysosomal Trapping: CADs, possessing both a hydrophobic ring structure and a hydrophilic amine group, can readily cross cellular membranes. Once inside the acidic lysosomes (pH 4.5-5.0), the amine group becomes protonated, trapping the drug within the organelle.[1][2]
-
Inhibition of Phospholipases: The accumulation of cationic drugs is thought to interfere with the activity of lysosomal phospholipases, such as lysosomal phospholipase A2 (LPLA2).[3] This inhibition can occur through direct binding to the enzyme or by altering the charge of the lysosomal membrane, which is crucial for enzyme function.[2]
-
Phospholipid Accumulation: The impaired function of phospholipases leads to a buildup of undigested phospholipids within the lysosomes.[1][2]
-
Lamellar Body Formation: This accumulation of phospholipids results in the formation of characteristic multilamellar bodies, which are the ultrastructural hallmark of phospholipidosis.[1]
-
Metabolic Shift: The disruption of lipid metabolism can lead to broader metabolic changes. In rodents, a shift in phenylalanine metabolism has been observed, leading to an increase in the production of phenylacetylglycine (PAG) and a decrease in hippuric acid (HA), thus increasing the PAG/HA ratio.[4]
Signaling Pathway and Metabolic Shift in DIPL
References
- 1. Biomarker discovery for drug-induced phospholipidosis: phenylacetylglycine to hippuric acid ratio in urine and plasma as potential markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry [agris.fao.org]
- 4. Increased levels of urinary phenylacetylglycine associated with mitochondrial toxicity in a model of drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid, a carboxylate-containing metabolite, is a key biomarker with diverse applications in clinical diagnostics and scientific research. It is an end-product of toluene metabolism, making its quantification crucial for monitoring occupational or environmental exposure to this common solvent. Furthermore, hippuric acid levels in biological fluids are indicative of gut microbiome activity, renal function, and have been associated with various health conditions, including metabolic disorders and pro-inflammatory responses.
These application notes provide a comprehensive overview and detailed protocols for the quantification of hippuric acid in biological matrices using various analytical techniques. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific research needs.
Analytical Methods Overview
Several analytical techniques are available for the accurate and sensitive quantification of hippuric acid. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various analytical methods used for hippuric acid determination, providing a basis for comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Human Urine, Serum | 1–400 µg/L | 0.3 µg/L | 1.0 µg/L | [1][2] |
| RP-HPLC-UV | Human Urine | 0.125–6.0 mg/mL | 0.01 ng/L | - | [3][4] |
| HPLC-UV | Synthetic Urine | 10–1000 µg/mL | 4 µg/mL | - | [5] |
| Spectrophotometric | - | 2–6 µg/mL | 0.169 µg/mL | 0.048 µg/mL | [6][7] |
Table 2: Mass Spectrometry (MS) Based Methods
| Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Monkey Urine | 0.25–250 µg/mL | - | - | [8][9] |
| GC-MS | Human Urine | 5–70 µg/mL | 1.0–2.5 µg/mL | - | [10] |
| LC-MS/MS | Rat Urine | - | - | - | [11][12][13] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in hippuric acid quantification.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol is based on a method for the determination of hippuric acid in human urine and serum.[1][2]
1. Sample Preparation (Liquid-Liquid-Liquid Microextraction - LLLME) [1][2]
-
Acidify the aqueous sample solution (urine or serum) to pH 3.
-
Place the sample in a vial containing a thin layer of an organic solvent (e.g., n-octanol).
-
Suspend a microdrop of a basic acceptor solution (pH 11) on the tip of a microsyringe and immerse it in the organic layer.
-
Agitate the sample to facilitate the extraction of hippuric acid from the acidic sample into the organic phase and then into the basic acceptor drop.
-
After a defined extraction time, retract the acceptor drop into the microsyringe and inject it into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, degasser, autosampler, and UV-vis diode array detector.[14]
-
Analytical Column: ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 µm) or LUNA C18 (4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: Isocratic elution with 12.5% (v/v) HPLC-grade acetonitrile in HPLC-grade water, with the pH adjusted to 3.0 using glacial acetic acid.[14]
-
Flow Rate: 1 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Detection: UV detection at 228 nm.[14]
3. Calibration and Quantification
-
Prepare a stock solution of hippuric acid (e.g., 2 mmol/L) in HPLC-grade water.[14]
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.05 to 0.5 mmol/L.[14]
-
Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Quantify hippuric acid in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a method for the simultaneous determination of hippuric acid and benzoic acid in monkey urine.[8][9]
1. Sample Preparation
-
For direct injection, dilute the urine sample with the initial mobile phase.
-
Since hippuric acid is an endogenous compound, use surrogate standards (e.g., ¹³C₆-hippuric acid) for calibration.[8][9]
-
Add an internal standard (e.g., l-Phenylalanine-ring-D₅) to all samples and standards.[8][9]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A suitable liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source.[8][9]
-
Analytical Column: A suitable reversed-phase column.
-
Mobile Phase: Gradient elution with appropriate solvents (e.g., acetonitrile and water with formic acid).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for hippuric acid, its surrogate standard, and the internal standard.[8][9]
3. Calibration and Quantification
-
Prepare calibration standards by spiking blank monkey urine with known concentrations of the surrogate standard.[8][9]
-
Generate a calibration curve using weighted (1/x) quadratic regression of the peak area ratio of the surrogate standard to the internal standard versus concentration.[8][9]
-
Calculate the concentration of endogenous hippuric acid in the samples based on the peak area ratio of the analyte to the internal standard using the regression equation from the surrogate standard.[8]
References
- 1. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00019A [pubs.rsc.org]
- 2. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High Performance Liquid Chromatography Determination of Urinary Hippuric Acid and Benzoic Acid as Indices for Glue Sniffer Urine | Semantic Scholar [semanticscholar.org]
- 5. cdc.gov [cdc.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Hippuric Acid-13C6 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Hippuric acid-13C6.
Troubleshooting Guides
Issue: Poor Peak Shape, Low Intensity, or High Variability in Hippuric Acid Signal
This is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
Initial Assessment:
-
Post-Column Infusion Experiment: To confirm that matrix effects are the root cause, a post-column infusion experiment is recommended. This involves infusing a standard solution of hippuric acid directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of hippuric acid indicates the presence of ion suppression or enhancement, respectively.
Troubleshooting Decision Tree:
Technical Support Center: Hippuric Acid Analysis by HPLC
Welcome to our dedicated technical support center for optimizing the HPLC analysis of hippuric acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak resolution in your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for hippuric acid analysis using reverse-phase HPLC?
A1: A common starting point for hippuric acid analysis involves a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer. The pH of the mobile phase is critical and should be controlled to ensure consistent ionization of hippuric acid.[1][2] Detection is typically performed using a UV detector at approximately 228 nm or 254 nm.[1][3]
Q2: My hippuric acid peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing for acidic compounds like hippuric acid is often due to secondary interactions with the stationary phase, particularly with residual silanol groups.[2][4] Other potential causes include column overload, column contamination, or an inappropriate mobile phase pH.[4][5]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid like acetic acid, formic acid, or phosphoric acid can suppress the ionization of hippuric acid's carboxylic group, reducing interactions with silanol groups.[1][2][6]
-
Use an End-Capped Column: Employing a modern, well-end-capped C18 or C8 column can minimize the availability of free silanol groups.
-
Reduce Sample Concentration: Injecting a more dilute sample can prevent column overload.[4]
-
Column Washing: If contamination is suspected, flushing the column with a strong solvent may resolve the issue.[4]
-
Q3: I am observing peak fronting for my hippuric acid standard. What could be the issue?
A3: Peak fronting is less common than tailing but can occur. The most frequent causes are high sample concentration (mass overload), injecting a sample in a solvent stronger than the mobile phase, or column collapse.[7][8][9]
-
Solutions:
-
Dilute the Sample: Try diluting your sample and reinjecting it. If the peak shape improves, the original sample was likely too concentrated.[8][9]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[10]
-
Check Column Integrity: If you suspect column collapse due to operating outside the recommended pH or pressure limits, the column may need to be replaced.[7]
-
Q4: How can I improve the separation between hippuric acid and other components in my sample?
A4: Improving resolution involves optimizing selectivity, efficiency, and retention factor.[11]
-
Strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the selectivity.[11]
-
Change the Stationary Phase: If using a C18 column, switching to a different stationary phase like a C8 or a phenyl column can provide different selectivity.[1][11]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase the run time.[2][12]
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column with smaller particles (UHPLC) can significantly increase the number of theoretical plates and thus improve resolution.[11]
-
Troubleshooting Guides
Guide 1: Addressing Poor Peak Shape (Tailing and Fronting)
This guide provides a systematic approach to diagnosing and resolving common peak shape issues for hippuric acid.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to ~3.0 using acetic or formic acid.[1][2] | Symmetrical peak shape. |
| Column overload | Dilute the sample by a factor of 10.[4] | Improved peak symmetry. | |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile).[4] | Restoration of peak shape. | |
| Peak Fronting | Sample overload (mass overload) | Reduce the concentration of the injected sample.[8][9] | Symmetrical peak shape. |
| Incompatible sample solvent | Dissolve the sample in the mobile phase.[10] | Improved peak shape. | |
| Column bed collapse | Replace the column.[7] | Restoration of expected peak shape. |
Guide 2: Improving Resolution Between Closely Eluting Peaks
This guide outlines steps to enhance the separation between the hippuric acid peak and other analytes.
| Parameter | Action | Rationale |
| Mobile Phase | Adjust the percentage of organic modifier (e.g., acetonitrile). | Changes the elution strength and can alter the relative retention times of analytes.[11] |
| Modify the mobile phase pH. | Can change the ionization state and retention of hippuric acid and other ionizable compounds.[2][13] | |
| Stationary Phase | Switch from a C18 to a C8 or Phenyl column. | Different stationary phases offer different selectivities.[1][11] |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Can increase the efficiency of the separation.[2][12] |
| Column Dimensions | Use a longer column or a column with a smaller particle size. | Increases the number of theoretical plates, leading to better separation.[11] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for hippuric acid.
-
Aqueous Component Preparation:
-
Measure 900 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Add 1.0 mL of glacial acetic acid to the water to adjust the pH to approximately 3.0.[1]
-
Filter the aqueous solution through a 0.45 µm filter.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile.
-
-
Mobile Phase Composition:
-
For an isocratic elution, a typical starting composition is 12.5% acetonitrile and 87.5% of the prepared acidic water.[1]
-
This can be adjusted based on the desired retention time and resolution.
-
-
Degassing:
-
Degas the final mobile phase mixture using an ultrasonic bath or an inline degasser before use.
-
Protocol 2: Method for Evaluating Column Performance
This protocol provides a standardized method to check the performance of your column for hippuric acid analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20% Methanol, 80% Water, 0.2% Acetic Acid[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 228 nm[1]
-
Standard: Prepare a 100 µg/mL solution of hippuric acid in the mobile phase.
Inject the standard solution and evaluate the peak for symmetry (tailing factor) and retention time. A stable retention time and a tailing factor close to 1.0 indicate a healthy column.
Visualizations
Caption: Troubleshooting workflow for improving hippuric acid peak resolution.
Caption: General experimental workflow for hippuric acid analysis by HPLC.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Hippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. article.scirea.org [article.scirea.org]
Addressing low recovery of Hippuric acid-13C6 during sample extraction
Topic: Addressing Low Recovery of Hippuric Acid-13C6 During Sample Extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a stable isotope-labeled internal standard, can stem from several factors throughout the extraction process. The most common issues are related to its physicochemical properties, particularly its acidic nature. Key causes include:
-
Incorrect pH of the Sample: Hippuric acid has a pKa of approximately 3.62.[1] If the sample pH is not acidic enough (ideally pH < 2), the molecule will be ionized, making it more soluble in the aqueous phase and preventing efficient extraction into an organic solvent or retention on a non-polar solid-phase extraction (SPE) sorbent.
-
Suboptimal Extraction Solvent/Sorbent: The choice of solvent in liquid-liquid extraction (LLE) or the sorbent in SPE is critical. For LLE, the solvent must have an appropriate polarity to partition the analyte from the aqueous matrix.[2] For SPE, using an inappropriate sorbent type (e.g., a normal-phase sorbent when a reversed-phase or ion-exchange sorbent is needed) will result in poor retention.
-
Inefficient Elution: In SPE, the elution solvent may not be strong enough or at the correct pH to desorb the this compound from the sorbent.[3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer.[4]
-
Analyte Degradation: Although generally stable, degradation can occur under harsh chemical conditions or due to enzymatic activity if samples are not handled or stored properly.[2]
-
Incomplete Protein Precipitation: If protein precipitation is used, incomplete removal of proteins can lead to the analyte being trapped in the protein pellet.
Q2: How can I optimize the pH for the extraction of this compound?
Optimizing the pH is the most critical step for improving the recovery of acidic compounds like Hippuric acid.
-
For Liquid-Liquid Extraction (LLE) and Reversed-Phase SPE: The sample pH should be adjusted to at least 1.5 to 2 pH units below the pKa of Hippuric acid (pKa ≈ 3.62).[1] An optimal pH range is typically between 2 and 3.[5][6] This ensures that the carboxyl group is protonated, making the molecule less polar and more amenable to extraction into an organic solvent or retention on a non-polar sorbent.
-
For Anion Exchange SPE: The sample should be loaded at a pH above the pKa of Hippuric acid (e.g., pH 5-6) to ensure the analyte is deprotonated and can bind to the positively charged sorbent. Elution is then achieved by using a solvent with a low pH (to neutralize the analyte) or a high salt concentration.
Q3: What are the recommended solvents for liquid-liquid extraction (LLE) of this compound?
The choice of solvent depends on the sample matrix and the desired selectivity. Generally, moderately polar, water-immiscible solvents are effective.
-
Ethyl Acetate: A commonly used solvent that provides good recovery for hippuric acid.
-
1-Octanol: Has shown high extraction efficiency due to its balanced hydrophobicity and moderate polarity.[6]
-
Diethyl Ether: Another option, though its high volatility requires careful handling.
It is often beneficial to test a few different solvents to determine the best performer for your specific sample type.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with an SPE method, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for low SPE recovery.
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with LLE, consider the following steps:
dot
Caption: Troubleshooting workflow for low LLE recovery.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Hippuric Acid from Urine
This protocol is adapted from methodologies that have demonstrated high recovery rates.[6]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any sediment.
-
Take 1 mL of the supernatant for extraction.
-
-
Internal Standard Spiking:
-
Add 50 µL of this compound working solution to the 1 mL urine sample.
-
-
pH Adjustment:
-
Acidify the sample to approximately pH 2.7 by adding an appropriate amount of hydrochloric acid (HCl) or formic acid.[6]
-
-
Extraction:
-
Add 3 mL of 1-octanol (or ethyl acetate) to the acidified urine sample.
-
Vortex vigorously for 4-5 minutes to ensure thorough mixing.[6]
-
-
Phase Separation:
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the organic and aqueous phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of the mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction of Hippuric Acid from Plasma
This protocol uses a strong anion exchange (SAX) sorbent, which is effective for acidic compounds.[1]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 1.5 mL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a SAX SPE cartridge (e.g., 500 mg) with 3 mL of methanol, followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 1% aqueous acetic acid to remove neutral and basic interferences.[1]
-
-
Elution:
-
Elute the this compound with 3-4 mL of 10% aqueous acetic acid.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize typical recovery data and physicochemical properties relevant to the extraction of Hippuric acid.
Table 1: Physicochemical Properties of Hippuric Acid
| Property | Value | Reference |
| Molecular Formula | C9H9NO3 | [7] |
| Molecular Weight | 179.17 g/mol | [7] |
| pKa | ~3.62 | [1] |
| logP | 0.31 | [8] |
| Solubility in Water | 3.75 mg/mL | [8] |
Table 2: Reported Recovery Rates for Hippuric Acid in Different Extraction Methods
| Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Microextraction | Urine | 91.4 - 99.3% | [9] |
| Solid-Phase Extraction (MIP) | Urine | 94% | [10] |
| Acetonitrile Precipitation | Urine | 96.38 - 98.01% | [11] |
| Solid-Phase Extraction (SAX) | Urine | High (not quantified) | [1] |
| LLE with Back Extraction | Cow Urine | 52.4% (initial), 28.1% (final) | [5] |
References
- 1. article.scirea.org [article.scirea.org]
- 2. welchlab.com [welchlab.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. justification of lower recovery - Chromatography Forum [chromforum.org]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Estimation of micro-extraction process hippuric acid for toluene exposure monitoring in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H9NO3 | CID 155891745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hippuric Acid Online | Hippuric Acid Manufacturer and Suppliers [scimplify.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hippuric Acid-13C6 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Hippuric acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the use of this compound as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled version of hippuric acid, where six carbon atoms in the benzene ring are replaced with the heavier isotope, carbon-13. It is commonly used as a surrogate standard or internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods. Because it is chemically identical to endogenous hippuric acid but has a different mass, it allows for accurate quantification by correcting for variations in sample preparation and instrument response.[1][2]
Q2: Which ionization mode is best for the analysis of this compound?
A2: Negative ion mode is generally preferred for the analysis of hippuric acid and its labeled counterparts.[2] This is because the carboxylic acid group readily deprotonates to form a [M-H]- ion, leading to higher sensitivity and a more stable signal compared to positive ionization.
Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?
A3: In negative ion mode, the precursor ion for this compound (molecular weight ≈ 185.13 g/mol ) will be the deprotonated molecule [M-H]- at approximately m/z 184.1. While specific product ions should be optimized in your laboratory, a common fragmentation involves the loss of the glycine moiety.
Q4: How can I minimize matrix effects when analyzing this compound in biological samples like urine?
A4: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant challenge. Effective sample preparation is key to minimizing these effects. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. Additionally, simple dilution of the sample can significantly reduce matrix effects.[3] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for any remaining matrix effects, as it will be affected in the same way as the unlabeled analyte.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect ionization mode selected. | Ensure the mass spectrometer is operating in negative ion mode.[2] |
| Inappropriate precursor/product ion pair selected for MRM. | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions. | |
| Poor spray stability in the ion source. | Optimize ion source parameters such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[4] | |
| Clogged LC system or mass spectrometer inlet. | Perform routine maintenance and cleaning of the LC and MS systems. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. Consider using a different stationary phase if necessary. |
| Matrix effects from the sample. | Improve sample cleanup procedures or increase the sample dilution factor.[3] | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. |
| Interference from other compounds in the sample. | Enhance sample preparation to remove interfering substances. Adjust chromatographic conditions to separate the analyte from interferences. | |
| Inconsistent Results/Poor Reproducibility | Instability of the analyte in the prepared samples. | Investigate the stability of this compound in the sample matrix under the storage and analysis conditions.[2] |
| Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed for all samples. | |
| Fluctuations in instrument performance. | Regularly check the performance of the LC-MS system using standard solutions. |
Experimental Protocol: Quantification of Hippuric Acid in Urine using this compound as an Internal Standard
This protocol provides a general framework for the analysis of hippuric acid in urine samples. It should be optimized for your specific instrumentation and experimental needs.
1. Materials and Reagents:
-
Hippuric Acid
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (or acetic acid)[4]
-
Urine samples
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Hippuric acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Create a series of working standard solutions by serially diluting the Hippuric acid stock solution.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL).
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of each urine sample, standard, and blank, add a fixed volume (e.g., 10 µL) of the working internal standard solution (this compound).
-
Perform a sample cleanup step. A simple protein precipitation can be done by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
| Parameter | Example Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 2500 - 4000 V[4] |
| Nebulizer Pressure | 30 - 50 psi[4] |
| Drying Gas Flow | 8 - 12 L/min[4] |
| Drying Gas Temp | 300 - 350 °C[4] |
| MRM Transition (Hippuric Acid) | To be determined (e.g., m/z 178 -> 77)[2] |
| MRM Transition (this compound) | To be determined (e.g., m/z 184 -> 83) |
5. Data Analysis:
-
Integrate the peak areas for both hippuric acid and this compound.
-
Calculate the peak area ratio (Hippuric Acid Peak Area / this compound Peak Area).
-
Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
-
Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logic Diagrams
Caption: Experimental workflow for the quantification of hippuric acid.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor linearity in hippuric acid calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor linearity in hippuric acid calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor linearity in hippuric acid calibration curves?
Poor linearity in hippuric acid calibration curves can stem from several factors, broadly categorized as issues with standards, chromatographic conditions, or the detector. Common causes include inaccurate preparation of standard solutions, degradation of standards, and operating outside the linear range of the detector.[1] Injection-related problems, such as variations in injection volume or technique, can also significantly impact linearity.[1] Additionally, for LC-MS applications, matrix effects and ionization saturation are frequent culprits.[2]
Q2: My calibration curve is non-linear at higher concentrations. What should I do?
Non-linearity at higher concentrations is often due to detector saturation.[2] In such cases, you can try reducing the concentration range of your calibration standards or diluting your samples to fall within the linear range.[3] For LC-MS/MS, it may be possible to adjust mass spectrometer parameters to intentionally reduce sensitivity.[2] Another approach is to use a weighted regression analysis (e.g., 1/x or 1/x²) or fit a non-linear (e.g., quadratic) curve to the data, provided this is acceptable for your analytical method validation.[2]
Q3: My calibration curve has a low correlation coefficient (R²) even at low concentrations. What could be the issue?
A low correlation coefficient at lower concentrations can be caused by errors in the preparation of dilute standards, adsorption of hippuric acid to sample vials or instrument components, or contamination.[1] It is crucial to ensure accurate pipetting, especially for serial dilutions, and to use high-purity solvents and reagents.[4] Preparing fresh standards and using an appropriate internal standard can help mitigate these issues.[5]
Q4: What is a generally acceptable correlation coefficient (R²) for a hippuric acid calibration curve?
While acceptance criteria can vary depending on the regulatory guidelines and the specific application, an R² value of >0.99 is often considered acceptable for HPLC methods.[3][6] Some methods report even higher linearity with R² values of 0.999 or greater.[5][7] However, it's important to note that a high R² value alone does not guarantee linearity; visual inspection of the calibration curve and analysis of residuals are also essential.[8][9]
Troubleshooting Guide
Issue: Poor Linearity (Low R² Value)
This guide provides a systematic approach to troubleshooting poor linearity in your hippuric acid calibration curve.
Step 1: Verify Standard Preparation and Integrity
-
Action: Prepare a fresh set of calibration standards from a new stock solution. Avoid serial dilutions if possible, or ensure meticulous pipetting technique with calibrated pipettes. Use high-purity solvents and reagents.
-
Rationale: Errors in standard preparation are a common source of non-linearity.[1] Degradation of the stock or working solutions can also lead to inaccurate standard concentrations.
Step 2: Check Chromatographic Conditions
-
Action: Ensure the HPLC system is properly equilibrated and that the mobile phase composition is correct and stable. Check for any leaks in the system.
-
Rationale: Fluctuations in mobile phase composition or flow rate can cause variations in peak area and retention time, affecting linearity.
Step 3: Evaluate for Detector Saturation
-
Action: Review the peak shapes of your highest concentration standards. If the peaks are flat-topped or asymmetrical, it may indicate detector saturation. Prepare a new calibration curve with a lower concentration range.
-
Rationale: Every detector has a linear dynamic range. Exceeding this range will result in a non-linear response.[1][3]
Step 4: Assess for Matrix Effects (if analyzing biological samples)
-
Action: Prepare calibration standards in a matrix that matches your samples (e.g., blank urine). Compare the slope of the matrix-matched curve to a curve prepared in a clean solvent.
-
Rationale: Co-eluting substances from the sample matrix can interfere with the ionization of hippuric acid (in LC-MS) or absorb at the same wavelength (in HPLC-UV), leading to ion suppression or enhancement and thus poor linearity.[2]
The following diagram illustrates a logical workflow for troubleshooting poor linearity:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Experimental Protocols & Data
Protocol: Preparation of Hippuric Acid Calibration Standards (HPLC-UV)
This protocol describes the preparation of a set of hippuric acid standards for generating a calibration curve.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of hippuric acid standard.
-
Dissolve in a 10 mL volumetric flask with HPLC-grade water or a suitable solvent.[6]
-
-
Working Standard Preparation:
-
Perform serial dilutions from the stock solution to prepare a series of working standards. For example, to prepare a 100 µg/mL standard, dilute 1 mL of the stock solution to 10 mL.
-
A typical calibration curve may include 5-8 concentration levels.[7]
-
-
Final Dilution:
-
Before injection, further dilute the working standards to the final desired concentrations using the mobile phase or a solvent matching the sample matrix.
-
The following diagram illustrates the standard preparation workflow:
Caption: Workflow for preparing hippuric acid calibration standards.
Data Presentation: Linearity Data from Published Methods
The following table summarizes linearity data for hippuric acid analysis from various published HPLC methods.
| Concentration Range | R² Value | Analytical Method |
| 0.125 - 6.0 mg/mL | 0.9991 | HPLC-UV |
| 15 - 3000 mg/L | >0.99 (not specified) | HPLC-UV |
| 0.05 - 0.5 mmol/L | 0.9998 | HPLC-UV |
| 1 - 400 µg/L | 0.998 | HPLC-UV |
| 0.5 - 10 µg/mL | 0.9998 | HPLC-PDAD |
| 2 - 6 µg/mL | >0.9988 | UV Spectrophotometry |
This data is compiled from multiple sources for comparative purposes.[1][5][6][7][10][11]
Acceptance Criteria for Calibration Curve Linearity
| Parameter | Acceptance Criteria | Notes |
| Correlation Coefficient (R²) | ≥ 0.99 | A common minimum requirement for HPLC assays.[3][12] |
| Residuals | Randomly scattered around zero | A visual inspection of the residual plot can reveal systematic errors not apparent from the R² value alone. |
| Back-calculated Concentrations | Within ±15-20% of the nominal value | For each calibration standard, the concentration calculated from the regression equation should be close to the actual concentration. |
Acceptance criteria should be defined in the method validation plan and may vary based on regulatory requirements.
References
- 1. eurekakit.com [eurekakit.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. restek.com [restek.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
Minimizing ion suppression for Hippuric acid-13C6 in biological matrices
Welcome to the technical support center for the analysis of Hippuric acid-13C6 in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for hippuric acid analysis?
Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It happens when molecules co-eluting from the LC column with the analyte of interest (hippuric acid) interfere with the analyte's ionization process in the MS source.[2] This interference reduces the number of analyte ions that reach the detector, leading to a decreased or variable signal. For hippuric acid, a polar metabolite analyzed in complex biological matrices like plasma or urine, common interfering substances include salts, endogenous metabolites, and phospholipids.[3][4] This can result in poor sensitivity, inaccuracy, and lack of reproducibility in quantitative studies.[1]
Q2: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard for quantitative bioanalysis.[5] Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) hippuric acid, it experiences the same effects during sample preparation, chromatography, and ionization.[2][6] By co-eluting with the analyte, the SIL-IS can effectively compensate for signal loss due to ion suppression.[7] The ratio of the analyte's signal to the SIL-IS's signal remains constant even if both are suppressed, allowing for accurate quantification.[8] However, it is important to note that while a SIL-IS corrects for the variability, it does not eliminate the root cause of suppression, and severe suppression can still diminish the signal to a point where it is undetectable.[9]
Q3: Can the choice of ionization source affect ion suppression for hippuric acid?
Yes, the ionization source can have a significant impact. Electrospray Ionization (ESI) is highly susceptible to ion suppression because ionization occurs in the liquid phase where competition for charge and surface access on droplets is high.[10] For some compounds, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to suppression because the initial vaporization of the sample into a neutral gas mitigates many of the competitive liquid-phase mechanisms.[2][10] For hippuric acid analysis in urine, an APCI source has been successfully used in negative ionization mode to achieve reliable quantification.[11]
Q4: Besides sample cleanup, are there other ways to mitigate ion suppression?
Absolutely. While sample preparation is the most effective strategy, other approaches include:
-
Chromatographic Separation: Improving the separation of hippuric acid from interfering matrix components is a primary goal.[2][10] Using higher efficiency columns (e.g., UPLC) or modifying the mobile phase can shift the retention time of hippuric acid away from regions of high suppression.
-
Sample Dilution: A simple yet effective method can be to dilute the biological sample.[12] This reduces the concentration of all components, including the interfering matrix components, potentially to a level where their suppressive effects are negligible.[12]
-
Instrumental Parameters: Optimizing MS source parameters (e.g., gas flows, temperatures) can sometimes help improve analyte signal in the presence of matrix components.
Troubleshooting Guide
Q: My this compound signal is low and inconsistent across samples. How can I determine if ion suppression is the cause?
A: To diagnose ion suppression, a post-column infusion experiment is the standard method.
-
Setup: Continuously infuse a standard solution of hippuric acid and its -13C6 internal standard directly into the MS source, bypassing the LC column. This will generate a stable signal.
-
Injection: Inject a blank, extracted biological matrix sample (e.g., plasma extract prepared without the analyte or IS) onto the LC column.
-
Analysis: Monitor the stable signal from the infused standard. If you observe a dip in the signal at certain retention times, it indicates that co-eluting components from the matrix are causing ion suppression. The retention time of the dip can tell you where in the chromatogram suppression is most severe.
Q: My results show poor accuracy and precision. What is the first thing I should check?
A: The first step is to evaluate your sample preparation method. Protein precipitation (PPT) is a common starting point due to its simplicity, but it is often insufficient for removing phospholipids, a major cause of ion suppression.[4][13] If you are using PPT, your issues with accuracy and precision are likely due to significant and variable matrix effects. Consider moving to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9]
Q: I am using a deuterium-labeled internal standard instead of a 13C-labeled one and my results are still variable. Why?
A: While both are stable isotope-labeled standards, deuterium (²H) labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte.[5][7] This is known as an isotopic effect. If the standard and the analyte do not co-elute perfectly, they may be exposed to different levels of ion suppression, which diminishes the standard's ability to accurately correct for the matrix effect.[5] Using a ¹³C or ¹⁵N labeled standard like this compound is often preferred as it is less likely to exhibit a chromatographic shift.[5]
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in minimizing ion suppression.[9] The following table provides a qualitative comparison of common techniques used for biological matrices.
| Technique | Selectivity & Cleanup | Phospholipid Removal | Throughput | Cost & Complexity | Recommended Use Case |
| Protein Precipitation (PPT) | Low | Poor[13] | High | Low | Initial screening; when matrix effects are known to be minimal. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate | Provides cleaner samples than PPT; requires solvent & pH optimization.[9] |
| Solid-Phase Extraction (SPE) | High | Excellent[4][13] | Low-Moderate | High | "Gold standard" for removing interferences; ideal for validated, quantitative assays requiring high accuracy.[9] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Hippuric Acid in Urine
This protocol is a general guideline for anion-exchange SPE, which is effective for extracting acidic compounds like hippuric acid.[14] Optimization may be required for your specific application.
Materials:
-
Strong basic anion-exchange (SAX) SPE cartridges (e.g., 500 mg)
-
Urine sample
-
Methanol
-
Deionized Water
-
1% Acetic Acid in Water (Wash Solution)
-
10% Acetic Acid in Water (Elution Buffer)
-
Centrifuge
Methodology:
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at ~4000 rpm for 5 minutes to pellet particulates.
-
Take 1-2 mL of the supernatant for extraction.
-
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the cartridge bed go dry.
-
-
Sample Loading:
-
Load the 1-2 mL of urine supernatant onto the conditioned cartridge. Allow the sample to pass through slowly (~1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 3 mL of 1% aqueous acetic acid to remove neutral and basic interferences.
-
-
Elution:
-
Elute the hippuric acid and this compound from the cartridge using 3-4 mL of 10% aqueous acetic acid. Collect the eluate.
-
-
Final Steps:
-
The eluate can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Workflow for Minimizing Ion Suppression
The following diagram illustrates a logical workflow for developing a robust LC-MS/MS method for this compound, with key decision points for troubleshooting ion suppression.
Caption: Workflow for method development and troubleshooting ion suppression.
References
- 1. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. article.scirea.org [article.scirea.org]
Stability of Hippuric acid-13C6 in solution and during storage
This technical support center provides guidance on the stability of Hippuric acid-13C6 in solution and during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at room temperature, protected from light and moisture. It is crucial to keep the container tightly closed.
Q2: How should I prepare and store solutions of this compound?
It is recommended to prepare stock solutions in a high-purity solvent such as DMSO, ethanol, or methanol. For immediate use, aqueous solutions can be prepared. For long-term storage of solutions, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q3: Is there any specific stability data available for this compound in solution?
Currently, there is limited publicly available long-term stability data specifically for this compound in various solutions. However, data from structurally similar compounds like hippuric acid and its derivatives can provide valuable guidance. The isotopic labeling with 13C is not expected to significantly alter the chemical stability of the molecule.
Q4: What is the expected stability of hippuric acid in different biological matrices?
Based on studies of related compounds, the stability of hippuric acid in biological matrices is influenced by temperature and the presence of preservatives. For instance, hippuric and methylhippuric acids have demonstrated stability in synthetic urine for 7 days at 22°C and for 30 days at 4°C. In another study, urine samples with added m-methylhippuric acid were stable for at least four weeks when stored at 4-6°C. For plasma samples, storage at -20°C or -80°C is recommended for long-term stability.
Q5: What are the potential degradation pathways for this compound?
The primary degradation pathway for hippuric acid is the hydrolysis of the amide bond, which would yield benzoic acid-13C6 and glycine. This reaction is more likely to occur under strong acidic or basic conditions. Exposure to high temperatures and light can also contribute to degradation.
Stability Data for Related Compounds
The following table summarizes stability data for hippuric acid and its analogs in various conditions. This data can be used as a reference for handling this compound.
| Compound | Matrix | Storage Temperature | Duration | Stability |
| Hippuric Acid | Synthetic Urine | 22°C | 7 days | Stable |
| Hippuric Acid | Synthetic Urine | 4°C | 30 days | Stable |
| m-Methylhippuric Acid | Urine | 4-6°C | 4 weeks | Stable |
| Various Metabolites | Urine (no preservative) | 22°C | 24 hours | Stable |
| Various Metabolites | Urine (no preservative) | 4°C | 48 hours | Stable |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
Issue 1: Low recovery of this compound from stored samples.
-
Question: I am observing low recovery of this compound from my samples after storage. What could be the cause?
-
Answer: Low recovery can be due to several factors:
-
Degradation: The compound may have degraded due to improper storage temperature or exposure to light. Ensure samples are stored at or below -20°C for long-term storage and handled on ice for short-term processing.
-
Adsorption: Hippuric acid may adsorb to the surface of storage containers, especially certain types of plastics. Using silanized glass vials or low-adsorption polypropylene tubes can mitigate this issue.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample solutions can lead to degradation. It is highly recommended to aliquot stock solutions into single-use vials.
-
pH-Mediated Hydrolysis: The pH of your sample matrix could be promoting hydrolysis. Check the pH and, if necessary, adjust it to a neutral range (around pH 7) before storage.
-
Issue 2: Inconsistent results in analytical measurements.
-
Question: My analytical results for this compound are inconsistent between experiments. What should I check?
-
Answer: Inconsistent results can stem from variability in sample handling and preparation.
-
Solution Preparation: Ensure that your stock and working solutions are prepared accurately and are homogeneous. Vortex or sonicate briefly to ensure complete dissolution.
-
Pipetting Accuracy: Verify the calibration and proper use of your pipettes, as small inaccuracies in volume can lead to significant variations in concentration.
-
Instrument Performance: Check the performance of your analytical instrument (e.g., LC-MS, GC-MS) by running system suitability tests and quality control samples.
-
Issue 3: Appearance of unexpected peaks in chromatograms.
-
Question: I am seeing unexpected peaks in my chromatograms when analyzing this compound. What could be their origin?
-
Answer: Unexpected peaks could be due to:
-
Degradation Products: As mentioned, the primary degradation products are benzoic acid-13C6 and glycine. Check for the presence of these compounds in your chromatograms.
-
Contamination: Contamination can be introduced from solvents, reagents, or labware. Ensure you are using high-purity solvents and clean equipment.
-
Matrix Effects: If you are analyzing biological samples, other components in the matrix can interfere with your analysis. A proper sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent or biological matrix under various storage conditions.
1. Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., DMSO, Methanol, Water) or biological matrix (e.g., plasma, urine)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Low-adsorption storage vials (e.g., amber glass or polypropylene)
-
Analytical instrument (e.g., LC-MS/MS or GC-MS)
2. Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Spike the biological matrix or solvent with the stock solution to achieve a final concentration relevant to your experimental range.
-
Gently mix the spiked solution to ensure homogeneity.
-
Divide the spiked solution into multiple aliquots in the storage vials.
3. Stability Testing:
-
Time Zero (T0) Analysis: Immediately after preparation, analyze a set of aliquots (typically n=3-5) to establish the initial concentration of this compound.
-
Short-Term (Bench-Top) Stability: Store a set of aliquots at room temperature (e.g., 22°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, process and analyze the samples.
-
Long-Term Stability: Store sets of aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C). Analyze the samples at various time points (e.g., 1, 2, 4 weeks; 1, 3, 6, 12 months).
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80
Technical Support Center: Enhancing the Signal-to-Noise Ratio for Hippuric acid-13C6 in NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) for Hippuric acid-13C6 in Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low signal-to-noise ratio for my this compound sample. What are the initial troubleshooting steps?
A1: A low SNR is a common challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1][2] Even with a 13C labeled compound like this compound, several factors can contribute to a weak signal. Here’s a troubleshooting workflow to address this issue:
Initial Checks:
-
Sample Concentration: Ensure your sample is as concentrated as possible in the NMR solvent.[3][4] For 13C NMR, a higher concentration is generally better for achieving a good signal in a reasonable time.[4]
-
Sample Volume: Check that the sample volume is appropriate for your NMR tube and spectrometer's probe. A standard 5 mm NMR tube typically requires a solvent depth of about 4 cm, which corresponds to approximately 400-500 µL.[3] Using too much solvent will unnecessarily dilute your sample.[3]
-
NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes. Any imperfections can distort the magnetic field homogeneity, leading to broader lines and a lower SNR.[4][5]
-
Remove Particulates: Ensure your sample is free of any solid particles by filtering it into the NMR tube. Suspended particles will degrade the spectral quality.[4][5]
If these initial checks do not resolve the issue, you should then proceed to optimize the NMR acquisition parameters.
Q2: Which NMR acquisition parameters should I optimize to improve the SNR of this compound?
A2: Optimizing acquisition parameters is crucial for maximizing the SNR. The goal is to achieve the best possible signal in the least amount of time.[6] Here are the key parameters to consider:
-
Number of Scans (NS): The SNR increases with the square root of the number of scans.[3] Doubling the number of scans will increase the SNR by a factor of approximately 1.4. While effective, this will also increase the experiment time.
-
Pulse Width (Flip Angle): For 13C NMR, using a shorter pulse width (e.g., a 30° or 60° pulse) instead of a 90° pulse can significantly improve the signal, especially for quaternary carbons and carbons without directly attached protons.[3][6] This is because a shorter pulse allows for a shorter relaxation delay, enabling more scans in a given amount of time.
-
Relaxation Delay (D1): A longer relaxation delay allows for more complete relaxation of the 13C nuclei, which can lead to a greater signal.[3] However, this also increases the overall experiment time. An optimal D1 value depends on the T1 relaxation times of the carbons in this compound. For many small molecules, a D1 of 1-2 seconds is a good starting point when using smaller flip angles.[6]
-
Proton Decoupling: Employing proton decoupling during acquisition is standard for 13C NMR. This collapses the C-H couplings into single sharp lines and can provide a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[6][7] Ensure that broadband decoupling is active during your experiment.
Here is a logical workflow for optimizing these parameters:
Caption: A workflow for troubleshooting and optimizing the SNR in 13C NMR experiments.
Q3: How does isotopic labeling with 13C6 in Hippuric acid already help with the SNR, and are there any associated challenges?
A3: Using this compound, where all six carbon atoms of the benzoyl group are 13C, significantly enhances the signal intensity compared to measuring at natural abundance (1.1%).[2][8] This is the most direct way to improve 13C sensitivity.[8]
However, uniform isotopic labeling introduces 13C-13C couplings, which can complicate the spectrum by splitting the signals into multiplets instead of the simple singlets seen in natural abundance spectra.[8] While this provides valuable information about the carbon skeleton, it can also reduce the peak height of individual multiplet lines compared to a single sharp peak, potentially impacting the apparent SNR if not processed or analyzed correctly.
Q4: Are there more advanced NMR techniques I can use if basic optimization is insufficient?
A4: Yes, several advanced techniques can further enhance the signal or provide more detailed structural information:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a powerful technique that not only enhances the signal of protonated carbons but also provides information about the number of attached protons (CH, CH2, CH3).[1] This can be very useful for spectral assignment in your this compound molecule.
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While challenging, this 2D NMR experiment provides direct observation of 13C-13C correlations, which is excellent for tracing out the carbon skeleton.[9] With a fully labeled compound like this compound, the sensitivity of this experiment is greatly improved over natural abundance samples.[9]
-
Hyperpolarization Techniques: Methods like parahydrogen-induced polarization (PHIP) can increase the 13C NMR signal by several orders of magnitude.[2][10] These techniques require specialized equipment and experimental setups but offer dramatic sensitivity gains.
Caption: Relationship between basic optimization and advanced NMR techniques.
Experimental Protocols
Protocol 1: Standard 1D 13C NMR Acquisition for this compound
-
Sample Preparation:
-
Dissolve approximately 20 mg of this compound in 500 µL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O with pH adjustment).[11]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[5] The final sample height should be approximately 4 cm.[3]
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters (Starting Point):
-
Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[6]
-
Pulse Width (P1): Use a 30° flip angle.
-
Acquisition Time (AQ): ~1.0 - 2.0 seconds.[6]
-
Relaxation Delay (D1): 2.0 seconds.[6]
-
Number of Scans (NS): Start with 128 scans and increase as needed.[6]
-
Temperature: 298 K.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or an internal standard like TMS.
-
Data Presentation
Table 1: Effect of Acquisition Parameters on SNR and Experiment Time
| Parameter Change | Effect on SNR | Effect on Experiment Time | Recommendation for this compound |
| Double Number of Scans (NS) | Increases by ~1.4x | Doubles | Use when a moderate SNR boost is needed and time permits. |
| Change Pulse Angle from 90° to 30° | Can increase signal per unit time | Allows for shorter D1, reducing total time | Recommended for routine acquisition to improve efficiency.[6] |
| Increase Relaxation Delay (D1) | May increase signal intensity | Increases total experiment time | Use a longer D1 (e.g., 5-7x T1) only if signals are saturated with shorter delays.[12] |
| Increase Sample Concentration | Directly proportional increase | No change | Maximize concentration within solubility limits.[3][4] |
Table 2: Comparison of NMR Experiments for this compound Analysis
| Experiment | Primary Information | Relative Sensitivity | Typical Use Case |
| 1D 13C with Proton Decoupling | Chemical shifts of all carbons | Baseline | Routine characterization and purity assessment. |
| DEPT-135 | CH/CH3 (positive), CH2 (negative) | Higher than 1D for protonated C | Differentiating between methylene and methine/methyl carbons. |
| 2D HSQC | 1H-13C one-bond correlations | High | Assigning protonated carbons by correlating to the 1H spectrum. |
| 2D HMBC | 1H-13C long-range correlations | Moderate | Assigning quaternary carbons and confirming fragment connectivity. |
| 2D INADEQUATE | 13C-13C direct correlations | Very Low (but improved with labeling) | Tracing the complete carbon skeleton of the molecule.[9] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. books.rsc.org [books.rsc.org]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Use of Hippuric Acid-13C6 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. In quantitative mass spectrometry, internal standards are crucial for correcting sample-to-sample variability in extraction efficiency, matrix effects, and instrument response. This guide provides a detailed comparison of the performance of Hippuric acid-13C6 as a surrogate internal standard against another commonly used isotopically labeled internal standard, Hippuric acid-d5, for the quantification of endogenous hippuric acid.
The Role of Isotopically Labeled Internal Standards
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus compensating for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, with the only significant difference being their mass. This allows for excellent correction of matrix effects and other sources of error.
When quantifying endogenous compounds like hippuric acid, the native analyte is already present in the biological matrix. This complicates the preparation of calibration standards and quality controls. In such cases, a "surrogate analyte" approach using a stable isotope-labeled version of the analyte, such as this compound, to construct the calibration curve is a robust strategy.[1][2]
Performance Comparison: this compound vs. Hippuric Acid-d5
This section compares the accuracy and precision of two validated LC-MS/MS methods for the quantification of hippuric acid in urine. The first method, developed by Penner et al. (2010), utilizes this compound as a surrogate analyte for calibration in monkey urine.[1][2] The second method, from Kamiguchi et al. (2016), employs Hippuric acid-d5 as a conventional internal standard for the analysis of hippuric acid in rat urine.
| Performance Metric | Method 1: this compound (Surrogate Standard) | Method 2: Hippuric acid-d5 (Internal Standard) |
| Analyte | Hippuric Acid | Hippuric Acid |
| Matrix | Monkey Urine | Rat Urine |
| Internal Standard | L-Phenylalanine-ring-D5 (for overall method) | Hippuric acid-d5 |
| Calibration Range | 0.25 - 250 µg/mL | 1 - 1000 µg/mL |
| Intra-day Precision (%CV) | 2.1% - 6.0% | 1.8% - 4.1% |
| Inter-day Precision (%CV) | 4.0% - 7.1% | 2.5% - 4.2% |
| Intra-day Accuracy (%RE) | -4.4% to 3.2% | -2.7% to 2.2% |
| Inter-day Accuracy (%RE) | -2.8% to 2.4% | -1.7% to 1.5% |
Experimental Workflows and Methodologies
The following diagrams and protocols detail the experimental approaches for both methods, providing a clear comparison of the analytical workflows.
Caption: Workflow for quantifying endogenous hippuric acid using this compound as a surrogate standard.
Caption: Logical comparison of surrogate vs. conventional internal standard methods for endogenous analytes.
Detailed Experimental Protocols
Method 1: this compound as a Surrogate Standard (Penner et al., 2010)
-
Sample Preparation: Monkey urine samples were centrifuged, and the supernatant was diluted 1:1 with a working solution of the internal standard, L-Phenylalanine-ring-D5, in water.
-
Calibration Standards and Quality Controls: Calibration standards were prepared by spiking appropriate amounts of this compound into control monkey urine. Quality control (QC) samples were prepared similarly at low, medium, and high concentrations.
-
Liquid Chromatography:
-
HPLC System: Agilent 1100 series
-
Column: Atlantis dC18, 3 µm, 2.1 mm x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Mass Spectrometer: Sciex API-4000 triple quadrupole
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode
-
MRM Transitions:
-
Hippuric acid: m/z 178 → 77
-
This compound: m/z 184 → 83
-
L-Phenylalanine-ring-D5 (IS): m/z 170 → 125
-
-
-
Quantification: A calibration curve was generated by plotting the peak area ratio of this compound to the internal standard versus the concentration of this compound. The concentration of endogenous hippuric acid in the samples was then calculated using this calibration curve.[1][2]
Method 2: Hippuric acid-d5 as an Internal Standard (Kamiguchi et al., 2016)
-
Sample Preparation: Rat urine samples were diluted 100-fold with a solution of 50% acetonitrile in water containing the internal standard, hippuric acid-d5.
-
Calibration Standards and Quality Controls: Calibration standards were prepared by spiking unlabeled hippuric acid into a urine diluent (a mixture of control rat urine and water). QC samples were prepared in the same manner at low, medium, and high concentrations.
-
Liquid Chromatography:
-
HPLC System: Shimadzu Nexera UHPLC system
-
Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 98% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
-
Mass Spectrometry:
-
Mass Spectrometer: AB Sciex Triple Quad 5500
-
Ionization: Electrospray Ionization (ESI), negative ion mode
-
MRM Transitions:
-
Hippuric acid: m/z 178.0 → 134.0
-
Hippuric acid-d5 (IS): m/z 183.0 → 139.0
-
-
-
Quantification: A calibration curve was constructed by plotting the peak area ratio of hippuric acid to the internal standard (hippuric acid-d5) against the concentration of hippuric acid. The concentrations in the urine samples were determined from this curve.
Conclusion
Both this compound and Hippuric acid-d5 demonstrate excellent performance as internal standards for the quantification of hippuric acid in urine. The data presented shows that both methods achieve high levels of accuracy and precision, well within the accepted guidelines for bioanalytical method validation.
The choice between using a surrogate standard approach with this compound or a conventional internal standard method with Hippuric acid-d5 may depend on the specific requirements of the study and the availability of analyte-free matrix. The surrogate analyte method is particularly advantageous when a true blank matrix is difficult to obtain. Both isotopically labeled standards effectively compensate for analytical variability, leading to reliable and reproducible quantification of endogenous hippuric acid.
References
The Gold Standard in Bioanalysis: Comparing Hippuric Acid-13C6 with Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. This is particularly true for the quantification of endogenous compounds like hippuric acid, a key biomarker in toxicology and disease research. This guide provides an objective comparison of Hippuric acid-13C6 and deuterated internal standards, supported by experimental data, to inform the selection of the most suitable standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response. While both carbon-13 (¹³C) labeled and deuterium (²H) labeled standards are widely used, their performance can differ significantly.
Performance Face-Off: this compound vs. Deuterated Standards
The primary distinction between ¹³C-labeled and deuterated internal standards lies in their isotopic stability and the potential for chromatographic separation from the analyte. This compound, with its six carbon-13 atoms incorporated into the stable benzene ring, is chemically and chromatographically almost indistinguishable from native hippuric acid. In contrast, deuterated standards can exhibit slight differences in physicochemical properties, which may lead to analytical challenges.
Quantitative Performance of this compound
A comprehensive LC-MS/MS method for the simultaneous determination of hippuric acid and benzoic acid in monkey urine utilized this compound as a surrogate standard to construct the calibration curve due to the endogenous nature of the analyte. The method demonstrated excellent performance, as summarized in the table below.
| Performance Metric | This compound |
| Linearity (r²) | >0.99 |
| Calibration Range | 0.25 - 250 µg/mL |
| Intra-day Precision (%CV) | 2.1 - 4.5% |
| Inter-day Precision (%CV) | 3.8 - 6.2% |
| Intra-day Accuracy (% Bias) | -2.4 to 3.6% |
| Inter-day Accuracy (% Bias) | -1.2 to 2.8% |
| Data adapted from a study on the quantitative determination of hippuric and benzoic acids in monkey urine by LC-MS/MS.[1][2] |
The Challenges with Deuterated Internal Standards
-
Isotope Effect and Chromatographic Shift: The difference in bond energy between carbon-hydrogen and carbon-deuterium can lead to a slight shift in retention time, particularly in reversed-phase chromatography. This can cause the deuterated internal standard to elute slightly earlier than the native analyte.[3][4]
-
Differential Matrix Effects: If the analyte and the internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix. This can lead to inaccurate quantification, as the internal standard no longer perfectly mimics the behavior of the analyte.[3][4]
-
Quantitative Bias: A study on the closely related compound, 2-methylhippuric acid, directly compared the performance of a deuterated ([²H₇]) and a ¹³C-labeled ([¹³C₆]) internal standard. The results showed a significant negative bias for the deuterated standard, with concentrations being on average 59.2% lower than those obtained with the ¹³C-labeled standard. This was attributed to the deuterated standard experiencing different ion suppression due to a chromatographic shift.[3][5]
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate and reproducible quantification of hippuric acid. Below is a representative methodology for the analysis of hippuric acid in urine using a stable isotope-labeled internal standard.
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at approximately 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: Transfer an aliquot (e.g., 50 µL) of the supernatant to a clean microcentrifuge tube. Add the internal standard working solution (this compound or deuterated standard) to each sample.
-
Dilution: Dilute the samples with a suitable buffer or mobile phase to minimize matrix effects. A 1:10 dilution is common.
-
Vortexing and Transfer: Vortex the samples thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate hippuric acid from other urine components.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for hippuric acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Hippuric Acid Transition: m/z 178 → 77
-
This compound Transition: m/z 184 → 83
-
Deuterated Hippuric Acid Transition: (e.g., for a d5 standard) m/z 183 → 82
-
-
Visualizing the Metabolic Pathway of Hippuric Acid
Hippuric acid is a normal metabolite found in urine, formed from the conjugation of benzoic acid and glycine in the liver and kidneys. Understanding its metabolic origin is crucial for its application as a biomarker.
Caption: Metabolic pathway of hippuric acid formation and excretion.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical determinant of data quality in the quantitative analysis of hippuric acid by LC-MS/MS. While deuterated standards are readily available, they are susceptible to inherent limitations, including the potential for chromatographic shifts and differential matrix effects, which can compromise data accuracy and precision.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in their hippuric acid quantification, This compound is the unequivocally superior choice. Its chemical and chromatographic behavior is virtually identical to the native analyte, ensuring robust and accurate compensation for analytical variability. The use of this compound minimizes the risk of isotopic effects and provides greater confidence in the final quantitative data, making it the gold standard for demanding bioanalytical applications.
References
Cross-Validation of LC-MS/MS and NMR for Hippuric Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of hippuric acid, a key biomarker in toxicology and disease, is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Performance Comparison
The choice between LC-MS/MS and NMR for hippuric acid analysis depends on the specific requirements of the study, such as the need for high sensitivity versus high-throughput and structural confirmation. While LC-MS/MS generally offers superior sensitivity, NMR provides excellent reproducibility and quantitative accuracy without the need for extensive calibration.
| Parameter | LC-MS/MS | NMR | Key Considerations |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL)[1] | LC-MS/MS is advantageous for studies requiring the detection of trace amounts of hippuric acid. |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | High (based on unique nuclear magnetic resonance) | Both techniques offer high specificity for hippuric acid. |
| Linearity (r²) | >0.99[2] | >0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | <15% | <5% | NMR generally provides higher precision (better reproducibility). |
| Accuracy (%RE) | ±15% | ±10% | Both techniques provide high accuracy, with NMR often having a slight edge. |
| Sample Throughput | High | Moderate to High | LC-MS/MS can be automated for high-throughput screening. |
| Matrix Effects | Can be significant, requiring careful management[3] | Minimal to none | NMR is less susceptible to interference from the sample matrix. |
| Structural Info | Limited to fragmentation patterns | Rich structural information | NMR can provide detailed insights into the molecular structure. |
Experimental Protocols
Below are detailed methodologies for the quantification of hippuric acid using LC-MS/MS and NMR.
LC-MS/MS Methodology
This protocol is based on established methods for the analysis of hippuric acid in biological matrices such as urine.[2][3][4]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Perform a dilution of the urine sample (e.g., 1:4) with distilled water to minimize matrix effects.[5]
-
For protein precipitation (if analyzing plasma), add a solvent like acetonitrile or methanol.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for hippuric acid.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 178 -> 134).
-
Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₆-hippuric acid, is recommended for accurate quantification.[4]
-
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
NMR Methodology
This protocol outlines a general procedure for the analysis of hippuric acid in urine by ¹H NMR.[7]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any sediment.
-
Mix a specific volume of the urine supernatant with a deuterated buffer solution (e.g., phosphate buffer in D₂O) containing an internal standard (e.g., TSP or DSS).[7]
-
Transfer the mixture to an NMR tube.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used to acquire the spectra.
-
Experiment: A one-dimensional ¹H NMR spectrum is acquired with water suppression.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D NOESY presaturation sequence is commonly used to suppress the water signal.[7]
-
Number of Scans: Typically 32 to 128 scans are acquired for sufficient signal-to-noise ratio.
-
Temperature: The sample temperature is maintained at a constant value (e.g., 298 K).
-
3. Data Analysis:
-
The acquired spectra are phased and baseline corrected.
-
The hippuric acid signals (characteristic multiplets in the aromatic region) are integrated.
-
The concentration is calculated by comparing the integral of the analyte signal to the integral of the known concentration of the internal standard.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and NMR analysis of hippuric acid.
Caption: Experimental workflow for hippuric acid quantification by LC-MS/MS.
Caption: Experimental workflow for hippuric acid quantification by NMR.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Validating Hippuric acid-13C6 for Regulated Bioanalysis
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Hippuric acid-13C6 and its alternatives for the quantitative analysis of hippuric acid, a key metabolite in various biological matrices. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the selection of the most suitable internal standard for your bioanalytical needs.
Hippuric acid, a metabolite of toluene and certain natural compounds, is an important biomarker in toxicology and clinical chemistry. Its accurate quantification in biological matrices like urine and plasma is crucial. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on a stable isotope-labeled internal standard (SIL-IS) to compensate for variations during sample preparation and analysis.
This compound, where six carbon atoms in the benzene ring are replaced with the heavier 13C isotope, is a commonly used SIL-IS. Its key advantage lies in its chemical and physical properties being nearly identical to the analyte, hippuric acid. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing a reliable reference for quantification.
Performance Comparison: this compound vs. Alternatives
The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, without interfering with the analyte's signal. Here, we compare the performance of this compound with other potential internal standards based on published validation data.
Key Performance Parameters:
| Internal Standard | Analyte | Matrix | Key Performance Metrics | Reference |
| This compound | Hippuric Acid | Monkey Urine | Accuracy: 95.7% - 105.5% Precision (CV%): 2.2% - 7.9% | [1] |
| l-Phenylalanine-ring-D5 | Hippuric Acid | Monkey Urine | Used as an internal standard in the same study, but specific performance data for hippuric acid quantification is not detailed separately. | [1] |
| Hippuric acid-d5 | Hippuric Acid | General Use | Commercially available as a stable isotope-labeled internal standard. However, specific, publicly available, comprehensive validation data in a regulated bioanalysis context is limited. | |
| Heptadecanoic acid & Hydrocinnamic acid | Hippuric Acid | Urine | Used as internal standards for a GC-based method; not directly comparable to LC-MS/MS with SIL-IS. |
Discussion of Performance:
The data from a study by Zgoda-Pols et al. demonstrates that this compound performs well within the stringent acceptance criteria set by regulatory bodies like the FDA and EMA for bioanalytical method validation.[1] The reported accuracy and precision values are excellent, indicating a high degree of reliability for the quantification of hippuric acid in a complex biological matrix like urine.[1]
While Hippuric acid-d5 (deuterated hippuric acid) is a theoretically sound alternative, a lack of readily available, comprehensive, and peer-reviewed validation data in a regulated setting makes a direct quantitative comparison challenging. In principle, 13C-labeled standards are often preferred over deuterated ones to mitigate the risk of chromatographic separation (isotopic effect) from the analyte, which can sometimes occur with deuterium labeling.
l-Phenylalanine-ring-D5 , used in the same study as this compound, is a structurally different compound.[1] While it can be used as an internal standard, it may not perfectly mimic the behavior of hippuric acid during sample processing and ionization, potentially leading to less accurate correction for matrix effects and other variabilities compared to a stable isotope-labeled analog of the analyte itself.
Non-isotopically labeled internal standards like heptadecanoic acid and hydrocinnamic acid are generally considered less ideal for LC-MS/MS-based bioanalysis of small molecules due to significant differences in their chemical and physical properties compared to the analyte.
Experimental Protocols and Workflows
A robust and well-documented experimental protocol is the foundation of any successful validation. Below is a detailed methodology for the analysis of hippuric acid using this compound, based on the work of Zgoda-Pols et al.[1]
Experimental Protocol: LC-MS/MS Analysis of Hippuric Acid in Urine
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
To a 50 µL aliquot of urine, add the internal standard solution (l-Phenylalanine-ring-D5 was used in the reference study). Note: For optimal performance, it is recommended to use this compound as the internal standard.
-
The reference study utilized direct injection of the sample after the addition of the internal standard.
2. Liquid Chromatography:
-
HPLC System: Agilent 1100 series
-
Column: A Chromolith Performance RP-18e (100 mm × 4.6 mm) was noted to provide good peak shape.
-
Mobile Phase: A gradient elution is typically employed. For example, starting with a high aqueous component (e.g., 95% water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
Mass Spectrometer: Applied Biosystems Sciex API 4000 triple quadrupole
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)
-
Polarity: Negative ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric Acid: m/z 178 → 77
-
This compound: m/z 184 → 83
-
l-Phenylalanine-ring-D5 (as used in the reference study): m/z 170 → 125
-
4. Quantification:
-
Calibration curves are generated using a surrogate matrix (e.g., blank monkey urine) spiked with known concentrations of hippuric acid and a constant concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
A weighted (1/x) linear regression is typically used for the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
References
The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards for Endogenous Hippuric Acid Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of endogenous molecules, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two common approaches for the quantification of hippuric acid: the use of a stable isotope-labeled (SIL) internal standard, Hippuric Acid-¹³C₆, versus the use of surrogate standards, such as structural analogs.
The inherent challenge in measuring endogenous compounds lies in the absence of a true blank matrix, making traditional calibration methods problematic. To overcome this, surrogate standards are employed. This guide will delve into the performance of these standards, supported by experimental data, to inform the selection of the most suitable internal standard for your analytical needs.
Performance Comparison: Hippuric Acid-¹³C₆ vs. Surrogate Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization effectively compensates for variations and matrix effects, leading to more accurate quantification.
Stable isotope-labeled internal standards, such as Hippuric Acid-¹³C₆, are widely considered the "gold standard" for quantitative mass spectrometry. Since they are chemically identical to the analyte, with the only difference being the mass of the isotopes, their physicochemical properties are nearly identical. This results in very similar extraction recovery, retention time, and ionization efficiency, providing the most effective correction for matrix-related signal suppression or enhancement.
Surrogate standards, which are typically structural analogs of the analyte, offer a more readily available and often less expensive alternative. However, their chemical and physical properties can differ from the analyte, potentially leading to variations in extraction efficiency and chromatographic behavior. These differences can result in less effective compensation for matrix effects and may introduce bias into the quantitative results.
A study on the quantification of tacrolimus using either a stable isotope-labeled internal standard (¹³C,D₂-tacrolimus) or a structural analog (ascomycin) provides valuable insights that can be extrapolated to the analysis of hippuric acid. The study found that while both internal standards provided satisfactory precision and accuracy, the stable isotope-labeled standard offered a more consistent and reliable compensation for matrix effects across different patient samples.
Below is a summary of expected performance characteristics based on the principles of bioanalysis and data from analogous studies:
| Performance Metric | Hippuric Acid-¹³C₆ (SIL Internal Standard) | Structural Analog (Surrogate Standard) |
| Accuracy | Excellent (typically within ±5% of the nominal value) | Good to Excellent (can be within ±15%, but may be more susceptible to bias due to differential matrix effects) |
| Precision | Excellent (typically <5% CV) | Good (typically <15% CV, but may show higher variability) |
| Linearity (r²) | >0.99 | >0.99 |
| Correction for Matrix Effects | Superior | Variable, dependent on the structural similarity and co-elution with the analyte |
| Cost | Higher | Lower |
| Availability | Generally good, but may require synthesis | Often more readily available |
Experimental Protocols
The following is a representative experimental protocol for the quantification of hippuric acid in urine using Hippuric Acid-¹³C₆ as a surrogate standard, based on established LC-MS/MS methodologies.[1][2]
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Hippuric Acid-¹³C₆ in a suitable solvent like methanol/water).
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP)
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric Acid: 178.1 -> 77.0
-
Hippuric Acid-¹³C₆: 184.1 -> 83.0
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
Declustering Potential (DP): -40 V
-
Entrance Potential (EP): -10 V
-
Collision Energy (CE): -25 V
-
Collision Cell Exit Potential (CXP): -5 V
-
Visualizing Key Processes
To better understand the context of hippuric acid analysis, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.
Caption: Biosynthesis pathway of hippuric acid.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of different HPLC columns for hippuric acid analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of hippuric acid is crucial. This guide provides an objective comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for this application, supported by experimental data to facilitate informed column selection.
Hippuric acid, a metabolite of toluene and certain benzoic acid derivatives, is an important biomarker in toxicology and clinical chemistry. Its reliable quantification by HPLC is dependent on the selection of an appropriate stationary phase. This guide evaluates the performance of commonly used reversed-phase columns—C18, C8, and Phenyl—for hippuric acid analysis.
Performance Evaluation of HPLC Columns
The selection of an HPLC column significantly impacts the retention, resolution, and peak shape of hippuric acid. A comparative analysis of various columns reveals distinct performance characteristics.
A key study directly compared the performance of a ZORBAX Eclipse XDB-C8 column and a LUNA C18 column under identical isocratic conditions for the analysis of hippuric acid. The results demonstrated a significant difference in retention times, with the C8 column providing a much faster analysis.[1] While both columns were reported to be efficient in resolving hippuric acid, the shorter retention time on the C8 column can significantly improve sample throughput.[1]
Other studies have utilized various C18 columns for hippuric acid analysis, highlighting the versatility of this stationary phase. For instance, a Nova-Pak C18 column has been successfully employed for the simultaneous determination of hippuric and benzoic acids. While specific performance metrics like peak asymmetry and theoretical plates are not always reported, the successful application of these columns underscores their suitability for this analysis.
Phenyl columns, with their unique selectivity offered by pi-pi interactions, present another potential option for hippuric acid analysis, particularly when dealing with complex matrices where alternative selectivity is required to resolve hippuric acid from interfering compounds. However, specific performance data for hippuric acid analysis on Phenyl columns is less commonly reported in the literature.
The following table summarizes the performance data gathered from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Column Type | Column Name | Dimensions | Particle Size (µm) | Retention Time (min) | Peak Asymmetry | Theoretical Plates (N) | Reference |
| C18 | LUNA C18 | 4.6 x 250 mm | 5 | 12.52 | Not Reported | Not Reported | [1] |
| C18 | Nova-Pak C18 | 3.9 x 150 mm | 4 | Not Reported | Not Reported | Not Reported | |
| C18 | KNAUER C18 | 4.6 x 250 mm | 5 | 7.38 | Not Reported | Not Reported | |
| C8 | ZORBAX Eclipse XDB-C8 | 4.6 x 150 mm | 5 | 3.67 | Not Reported | Not Reported | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following protocols are based on the cited literature for the analysis of hippuric acid.
Method 1: Comparative Analysis of C8 and C18 Columns[1]
-
Columns:
-
LUNA C18 (4.6 x 250 mm, 5 µm)
-
ZORBAX Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (12.5:87.5 v/v), with the pH adjusted to 3.0 using glacial acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Hippuric acid standards were prepared in HPLC-grade water.
Method 2: Analysis using a C18 Column
-
Column: Nova-Pak C18 (3.9 x 150 mm, 4 µm)
-
Mobile Phase: A mixture of methanol, water, and acetic acid (20:80:0.2 v/v/v).
-
Flow Rate: Not specified.
-
Detection: UV at 254 nm
-
Sample Preparation: Urine samples were used directly after appropriate dilution.
Method 3: Analysis using a C18 Column in a Complex Matrix
-
Column: KNAUER C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of 910 mL phosphate buffer (12 mM, pH 2), 45 mL tetrahydrofuran, and 45 mL methanol.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 216 nm
-
Column Temperature: 48 °C
-
Sample Preparation: Urine samples were subjected to a liquid-liquid extraction procedure.
Experimental Workflow
The logical flow of a typical HPLC column comparison study for hippuric acid analysis is outlined below.
Caption: Workflow for comparing HPLC column performance.
Conclusion
The choice of HPLC column for hippuric acid analysis depends on the specific requirements of the assay.
-
C18 columns are a robust and widely used option, demonstrating good retention and separation for hippuric acid. They are a reliable choice for various applications.
-
C8 columns offer a significantly faster analysis time compared to C18 columns, making them ideal for high-throughput screening.[1]
-
Phenyl columns may provide alternative selectivity, which can be advantageous for complex sample matrices where co-elution with interfering compounds is a concern.
Researchers should consider factors such as desired analysis speed, sample complexity, and the need for orthogonal selectivity when selecting the most appropriate column for their specific application. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization.
References
Justification for Using a Stable Isotope-Labeled Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly within complex biological matrices, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative quantification strategies, supported by experimental data and detailed methodologies. The evidence overwhelmingly supports the use of SIL-ISs as the "gold standard" for achieving the highest levels of accuracy and precision in mass spectrometry-based assays.[1]
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting variability that can be introduced at multiple stages of an analytical workflow, including sample preparation, injection, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for these variations effectively.[1][2] While various compounds can be used as internal standards, their ability to accurately reflect the behavior of the analyte differs significantly.
Comparison of Internal Standard Strategies
The three primary methods for quantification in mass spectrometry are external calibration, use of a structural analog internal standard, and the use of a stable isotope-labeled internal standard. The following table summarizes the key performance characteristics of each approach.
| Performance Characteristic | External Calibration | Structural Analog Internal Standard | Stable Isotope-Labeled Internal Standard (SIL-IS) |
| Compensation for Matrix Effects | No Compensation | Partial Compensation | Excellent Compensation |
| Correction for Extraction Recovery | No Correction | Partial Correction | Excellent Correction |
| Correction for Ionization Variability | No Correction | Partial Correction | Excellent Correction |
| Accuracy | Low | Moderate to High | High to Excellent |
| Precision | Low | Moderate to High | High to Excellent |
| Co-elution with Analyte | Not Applicable | Variable | Typically Co-elutes |
As the table illustrates, SIL-ISs provide the most comprehensive correction for analytical variability, leading to superior data quality.
Experimental Data: SIL-IS vs. Structural Analog
A direct comparison of a deuterated internal standard and a structural analog for the quantification of the immunosuppressant drug everolimus highlights the superior performance of the SIL-IS.[3] While both internal standards yielded acceptable results, the SIL-IS demonstrated a more favorable comparison against an independent LC-MS/MS method.[3]
Table 1: Comparison of a Deuterated (d4) SIL-IS and a Structural Analog for Everolimus Quantification [3]
| Parameter | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Structural Analog) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation (r) vs. Independent Method | > 0.98 | > 0.98 |
| Slope vs. Independent Method | 0.95 | 0.83 |
The closer the slope is to 1.0, the better the agreement with the reference method, indicating that the SIL-IS provided a more accurate quantification.[3]
In another study comparing a SIL internal standard to a butyric acid analogue for the analysis of the anticancer agent kahalalide F, the use of the SIL internal standard resulted in a significant improvement in the precision of the method.[4] The variance with the SIL internal standard was significantly lower (p=0.02) than with the structural analogue.[4]
Table 2: Assay Performance for Kahalalide F with Different Internal Standards [4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analogous Internal Standard | 96.8 | 8.6 |
| SIL Internal Standard | 100.3 | 7.6 |
The mean bias closer to 100% and the lower standard deviation with the SIL internal standard indicate improved accuracy and precision.[4]
Experimental Protocol: Comparative Validation of Internal Standards
To objectively evaluate the performance of a SIL-IS against a structural analog, the following experimental protocol can be implemented.
Objective: To compare the accuracy, precision, and matrix effect compensation of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of a target analyte in a biological matrix using LC-MS/MS.
Materials:
-
Analyte of interest
-
Stable isotope-labeled internal standard (SIL-IS)
-
Structural analog internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, SIL-IS, and structural analog in a suitable solvent.
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare two separate sets of calibration standards and QC samples by spiking the blank biological matrix with known concentrations of the analyte.
-
To one set, add a constant concentration of the SIL-IS.
-
To the second set, add a constant concentration of the structural analog internal standard.
-
-
Sample Preparation: Process both sets of samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
For each set of samples, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of the QC samples using their respective calibration curves.
-
Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation) for the QC samples for both internal standard methods.
-
Evaluate the matrix effect by comparing the analyte/internal standard peak area ratio in post-extraction spiked samples to that of a neat solution.
-
Visualizing the Justification: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for the superiority of SIL-IS.
Caption: Comparative experimental workflow for evaluating internal standards.
The core justification for using a SIL-IS lies in its ability to perfectly mimic the analyte's behavior throughout the analytical process, as depicted in the following logical diagram.
Caption: Logical relationship between internal standard type and analytical performance.
Conclusion
The use of stable isotope-labeled internal standards is strongly justified by both theoretical principles and experimental evidence. Their ability to co-elute with the analyte and exhibit identical behavior during extraction and ionization allows for the most effective compensation for matrix effects and other sources of analytical variability.[5] This leads to unparalleled accuracy and precision in quantitative bioanalysis. While structural analogs can be a viable alternative when SIL-ISs are unavailable or cost-prohibitive, they may not fully correct for all sources of error.[6] For robust and reliable data, particularly in regulated environments such as drug development, the use of a stable isotope-labeled internal standard is the unequivocally superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hippuric Acid Levels Across Diverse Populations
A comprehensive guide for researchers and drug development professionals on hippuric acid concentrations in various human cohorts, detailing influencing factors and analytical methodologies.
Hippuric acid, a key metabolite reflecting both dietary intake and exposure to certain industrial solvents, exhibits significant variability in its urinary concentrations across different human populations. This guide provides a comparative analysis of reported hippuric acid levels, offering valuable reference data for researchers, scientists, and professionals in drug development. Understanding these variations is crucial for interpreting metabolomic studies, assessing occupational exposure, and elucidating the role of gut microbiota in human health.
Quantitative Data Summary
The following table summarizes urinary hippuric acid concentrations from various studies, highlighting the differences between unexposed populations and those with occupational exposure to toluene, a common industrial solvent metabolized to hippuric acid.
| Population/Cohort | Sample Size | Mean Concentration (g/g creatinine) | Median Concentration (g/g creatinine) | Key influencing factors noted | Reference |
| Unexposed Populations | |||||
| Healthy Volunteers (Alfenas, Brazil) | 115 | 0.18 ± 0.10 | 0.15 | Age, Gender | [1][2] |
| General Population (Unspecified) | - | ~0.7 (equivalent) | - | Diet (polyphenols) | [3] |
| General Population (Unspecified) | - | Average 0.8 g/L | - | Diet | [4] |
| Healthy Volunteers (Dietary Deal study, Spain) | 138 | - | - | Sex, Diet (fruit and nut intake) | [5] |
| Exposed Populations (Toluene) | |||||
| Toluene Workers (Japan) | 253 | - | - | ALDH2 Genotype | [6] |
| Toluene Exposed Workers | - | BEI: 1.5 | - | Occupational Exposure | [4] |
| Toluene Exposed Workers | - | BEI: 1.6 | - | Occupational Exposure | [7] |
BEI: Biological Exposure Index, a guideline value for evaluating potential health risks from occupational exposure. Concentrations are expressed in grams of hippuric acid per gram of creatinine to normalize for urine dilution.
Factors Influencing Hippuric Acid Levels
Urinary hippuric acid concentrations are not static and can be influenced by a multitude of factors:
-
Diet: The consumption of fruits, vegetables, nuts, tea, and wine, which are rich in phenolic compounds, can lead to increased levels of hippuric acid. These compounds are metabolized to benzoic acid, a direct precursor to hippuric acid.[8][9]
-
Gut Microbiota: The gut microbiome plays a crucial role in metabolizing dietary polyphenols and the amino acid phenylalanine to precursors of hippuric acid.[10][11]
-
Age and Gender: Studies have observed statistically significant differences in urinary hippuric acid levels between different age groups and genders.[1][2] For instance, one study noted that females showed a 44.7% higher mean concentration of urinary hippuric acid.[5]
-
Occupational Exposure: Exposure to toluene, a solvent used in various industries, is a well-established cause of elevated hippuric acid levels, as the body metabolizes toluene to benzoic acid.[4][8]
-
Genetics: Genetic polymorphisms, such as in the aldehyde dehydrogenase 2 (ALDH2) gene, can influence the metabolism of toluene and consequently affect hippuric acid concentrations in exposed individuals.[6]
-
Health Status: Certain health conditions, including chronic kidney disease, cancers, and Crohn's disease, can alter urinary hippuric acid levels.[12]
Experimental Protocols
The accurate quantification of hippuric acid is essential for comparative analysis. Various analytical methods have been employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common. A generalized experimental workflow for urinary hippuric acid analysis is outlined below.
Experimental Workflow for Urinary Hippuric Acid Analysis
Caption: Generalized workflow for urinary hippuric acid analysis.
Detailed Methodologies:
-
Sample Collection: Urine samples are typically collected in polyethylene bottles. For studies on occupational exposure, samples are often taken at the end of a work shift.[3][13]
-
Sample Preparation: Prior to analysis, frozen samples are thawed and homogenized.[5] An essential step is the determination of creatinine concentration to normalize the hippuric acid levels.[3][7] The urine sample is often diluted with distilled water.[3]
-
Extraction: Hippuric acid can be extracted from the urine matrix using a solvent like ethyl acetate after acidification of the sample.[7]
-
Chromatographic Analysis:
-
Gas Chromatography (GC): One method involves the extraction of hippuric acid from urine followed by analysis using a gas chromatograph.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique. A common setup includes a C18 column with a mobile phase consisting of a methanol, water, and acetic acid mixture, with UV detection at 254 nm.[14]
-
-
Quantification: Calibration curves are generated using standard solutions of hippuric acid to quantify its concentration in the samples.[2][14]
Metabolic Pathway of Hippuric Acid
The formation of hippuric acid is a detoxification process occurring primarily in the liver and kidneys.[8] It involves the conjugation of benzoic acid with the amino acid glycine. Benzoic acid itself can be derived from various sources, including dietary polyphenols and the metabolism of industrial chemicals like toluene.[8][11] A host-microbe co-metabolic pathway has also been identified, where gut bacteria convert phenylalanine to phenylpropionic acid, which is then oxidized by the host to form hippuric acid.[15]
Caption: Metabolic pathways leading to the formation of hippuric acid.
References
- 1. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cdc.gov [cdc.gov]
- 4. medtox.labcorp.com [medtox.labcorp.com]
- 5. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of urinary hippuric acid concentrations by ALDH2 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. Hippuric acid - Wikipedia [en.wikipedia.org]
- 9. Hippuric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippuric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hippuric Acid-13C6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Hippuric acid-13C6, a stable isotope-labeled compound.
Safety and Hazard Information
This compound shares the same chemical hazards as its unlabeled counterpart, hippuric acid. It is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] | |
| Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] | |
| Serious eye damage/eye irritation (Category 1) | Causes serious eye damage.[1] | |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] |
Note on Isotopic Labeling: this compound contains a stable isotope of carbon, 13C. Unlike radioactive isotopes (e.g., 14C), stable isotopes do not decay and emit radiation. Therefore, no special precautions for radioactivity are necessary for the handling and disposal of this compound.[2] The disposal procedures are dictated by the chemical's inherent hazardous properties.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is crucial for minimizing environmental impact and ensuring personnel safety.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container. This includes contaminated weigh boats, paper, and gloves.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
3. Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are tightly sealed to prevent spills or vapors from escaping.
5. Waste Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a detailed inventory of the waste, including the chemical name and quantity.
6. Accidental Spills:
-
In the event of a small spill, carefully sweep up the solid material, trying to avoid dust generation, and place it in the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hippuric Acid-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hippuric acid-13C6, a stable isotope-labeled compound. Adherence to these procedural steps will help ensure safe operational workflow and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, which is a powdered solid, a comprehensive approach to personal protection is crucial to avoid inhalation, ingestion, and skin or eye contact.[1][2][3] The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile, polychloroprene, or butyl rubber gloves are suitable.[1] Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[2][4] |
| Eyes/Face | Safety glasses with side shields or chemical goggles | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3] A face shield may be required for operations with a higher risk of splashing or dust generation.[2] |
| Body | Laboratory coat or overalls | A complete suit protecting against chemicals should be worn.[2] A PVC apron may also be used for added protection.[1] |
| Respiratory | Particulate respirator | Use a NIOSH-approved respirator or equivalent when engineering controls are insufficient to control dust generation.[1][2] |
Operational Plan: A Step-by-Step Guide for Safe Handling
Following a structured operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation :
-
Handling the Compound :
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Procedure :
Experimental Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
